MC3482
Description
Properties
IUPAC Name |
(2S)-5-[[(5S)-6-anilino-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O8/c38-29(20-19-28(31(40)41)37-33(43)45-23-25-14-6-2-7-15-25)34-21-11-10-18-27(30(39)35-26-16-8-3-9-17-26)36-32(42)44-22-24-12-4-1-5-13-24/h1-9,12-17,27-28H,10-11,18-23H2,(H,34,38)(H,35,39)(H,36,42)(H,37,43)(H,40,41)/t27-,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCYHYVNYRUUOL-NSOVKSMOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MC3482: A Technical Guide to its Mechanism of Action as a SIRT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a crucial role in cellular metabolism by removing negatively charged acyl groups, such as succinyl, malonyl, and glutaryl moieties, from lysine residues on a wide range of protein substrates. This post-translational modification is critical in regulating metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and amino acid metabolism. Given its central role in cellular bioenergetics, SIRT5 has emerged as a promising therapeutic target for various diseases, including metabolic disorders and cancer. MC3482 is a specific inhibitor of SIRT5, targeting its desuccinylase activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key quantitative data, experimental methodologies, and the impact on cellular signaling pathways.
Core Mechanism of Action: Inhibition of SIRT5 Desuccinylase Activity
This compound functions as a specific inhibitor of the desuccinylase activity of SIRT5.[1][2] By blocking this enzymatic function, this compound leads to an increase in the succinylation of SIRT5 target proteins. This alteration in the post-translational modification landscape of mitochondrial and cellular proteins forms the basis of its biological effects.
Quantitative Inhibition Data
While a precise IC50 value for this compound against SIRT5 has not been prominently reported in the reviewed literature, key quantitative data on its inhibitory effects and selectivity are available.
| Inhibitor | Target | Concentration | % Inhibition | Cell Line | Selectivity | Reference |
| This compound | SIRT5 Desuccinylase Activity | 50 µM | 42% | MDA-MB-231 | No significant impact on SIRT1; 8% inhibition of SIRT3 | [1][2][3] |
Binding Mode
Detailed structural information from co-crystallization or advanced molecular modeling studies that definitively elucidates the binding mode of this compound to the SIRT5 active site is not yet available in the public domain. However, it is hypothesized that this compound, as a substrate-mimicking inhibitor, likely interacts with the substrate-binding pocket of SIRT5. The unique architecture of the SIRT5 active site, which accommodates the negatively charged succinyl group, is the basis for the inhibitor's specificity.
Downstream Cellular Effects and Signaling Pathways
The inhibition of SIRT5 by this compound triggers a cascade of downstream cellular events, primarily through the modulation of protein succinylation levels. Two key pathways identified to be significantly impacted are glutamine metabolism and the inflammatory response mediated by annexin-A1.
Regulation of Glutamine Metabolism and Induction of Autophagy
One of the well-characterized downstream effects of this compound is the modulation of glutamine metabolism through the hyper-succinylation of glutaminase (GLS), a key enzyme in this pathway.
-
Mechanism: SIRT5 normally desuccinylates and stabilizes GLS. Inhibition of SIRT5 by this compound leads to increased succinylation of GLS, which in turn results in elevated cellular levels of glutamate and ammonia.[3]
-
Cellular Consequence: The accumulation of ammonia induces autophagy and mitophagy, cellular processes for the degradation and recycling of cellular components.[4]
Modulation of Neuroinflammation via Annexin-A1
Recent studies have unveiled a role for this compound in the regulation of neuroinflammation through the modulation of annexin-A1 succinylation.
-
Mechanism: In the context of ischemic stroke, SIRT5 is highly expressed in microglia and contributes to neuroinflammation. This compound administration suppresses the desuccinylation of annexin-A1.
-
Cellular Consequence: The resulting increase in succinylated annexin-A1 promotes its recruitment to the cell membrane and subsequent extracellular secretion. This process alleviates neuroinflammation.
Experimental Protocols
Detailed, step-by-step protocols for assays specifically using this compound are not extensively published. However, based on standard methodologies for assessing SIRT5 activity and protein succinylation, the following outlines can be adapted.
In Vitro SIRT5 Desuccinylation Assay
This assay is designed to measure the enzymatic activity of SIRT5 in vitro and assess the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human SIRT5 enzyme
-
Succinylated peptide substrate (e.g., a peptide mimicking a known SIRT5 substrate with a fluorescent reporter)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (to stop the reaction and generate a fluorescent signal)
-
This compound or other test compounds
-
96-well black plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the succinylated peptide substrate.
-
Add this compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding recombinant SIRT5 to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
Cellular Protein Succinylation Assay (Western Blot)
This method is used to determine the effect of this compound on the succinylation levels of specific proteins in a cellular context.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-succinyl-lysine, anti-target protein, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Harvest cells and lyse them in lysis buffer.
-
Quantify protein concentration in the lysates.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against succinyl-lysine overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To assess the succinylation of a specific protein, immunoprecipitation with an antibody against the target protein can be performed prior to western blotting with the anti-succinyl-lysine antibody.
-
Normalize the succinylation signal to the total protein level of the target protein or a loading control.
Conclusion
This compound is a valuable research tool for studying the biological functions of SIRT5. Its specificity as a desuccinylase inhibitor allows for the targeted investigation of the role of protein succinylation in various cellular processes. The available data robustly demonstrates its ability to modulate glutamine metabolism and neuroinflammation through the hyper-succinylation of key protein targets. While further studies are needed to fully elucidate its kinetic parameters and binding mode, this compound remains a critical compound for advancing our understanding of SIRT5-mediated signaling and its therapeutic potential.
References
An In-depth Technical Guide to MC3482: A Specific SIRT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC3482 is a potent and specific small-molecule inhibitor of Sirtuin 5 (SIRT5), a crucial NAD+-dependent protein deacylase primarily located in the mitochondria. By targeting the desuccinylase activity of SIRT5, this compound serves as a valuable chemical probe to investigate the physiological and pathological roles of this enzyme. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activities of this compound. Detailed experimental protocols and data are presented to facilitate its application in research and drug development.
Chemical Structure and Physicochemical Properties
This compound is a synthetic molecule with a complex chemical structure designed for specific interaction with the active site of SIRT5.
Chemical Identifiers:
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IUPAC Name: (2S)-5-[[(5S)-6-anilino-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid[1]
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CAS Number: 2922280-86-0[1]
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Molecular Formula: C₃₃H₃₈N₄O₈[1]
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SMILES: O=C(N--INVALID-LINK--CCCCNC(CC--INVALID-LINK--NC(OCC2=CC=CC=C2)=O)=O)OCC3=CC=CC=C3[2]
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InChI Key: LDCYHYVNYRUUOL-NSOVKSMOSA-N[1]
Physicochemical Data Summary:
| Property | Value | Source |
| Appearance | White to off-white solid | [3] |
| Solubility | DMSO: ≥ 130 mg/mL (210.12 mM) | [2] |
| Water: < 0.1 mg/mL (insoluble) | [2] | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [3] |
Mechanism of Action and Signaling Pathways
This compound functions as a specific inhibitor of the desuccinylase activity of SIRT5. SIRT5 is a class III histone deacetylase that is predominantly localized in the mitochondrial matrix. It plays a critical role in regulating cellular metabolism by removing succinyl, malonyl, and glutaryl groups from lysine residues of target proteins.
The inhibitory action of this compound leads to the hyper-succinylation of SIRT5 substrates, thereby modulating their activity and downstream signaling pathways.
Inhibition of Glutaminase (GLS) and Regulation of Autophagy
One of the key mechanisms of action of this compound involves the regulation of glutaminolysis through the inhibition of SIRT5's effect on glutaminase (GLS). SIRT5 is known to desuccinylate and stabilize GLS, a critical enzyme in the conversion of glutamine to glutamate. By inhibiting SIRT5, this compound increases the succinylation of GLS, which can lead to its degradation and a subsequent decrease in glutamine metabolism.[4] This process has been shown to increase cellular ammonia levels, a known trigger for autophagy and mitophagy.[2]
References
The Discovery and Synthesis of MC3482: A Technical Guide to a Specific SIRT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC3482 is a synthetic, cell-permeable small molecule that has been identified as a specific inhibitor of Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine deacylase family of enzymes. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound. It includes a summary of its inhibitory potency and selectivity, detailed experimental protocols for its characterization, and a visualization of its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the role of SIRT5 in various physiological and pathological processes.
Discovery and Rationale
This compound was first described as a novel and specific inhibitor of SIRT5 in a 2015 study by Polletta et al.[1] The design of this compound is based on an ε-N-glutaryllysine scaffold. This rationale stems from the understanding that SIRT5 preferentially catalyzes the removal of negatively charged acyl groups, such as succinyl and glutaryl moieties, from lysine residues of target proteins. By mimicking the natural substrate, this compound was developed to competitively inhibit the desuccinylase and deglutarylase activity of SIRT5. Its discovery provided a valuable chemical tool to probe the biological functions of SIRT5, particularly its role in ammonia detoxification, autophagy, and mitophagy.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound has not been explicitly published, a plausible synthetic route can be proposed based on standard peptide chemistry principles and the known structure of the molecule: (2S)-5-[[(5S)-6-anilino-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid.
The synthesis would likely involve the coupling of two key building blocks: a benzyloxycarbonyl (Cbz)-protected glutamic acid derivative and a Cbz-protected lysine derivative, followed by the amidation of the lysine's C-terminus with aniline.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Steps of the Proposed Synthesis:
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Protection of Amino Acids: Both L-glutamic acid and L-lysine would be Nα-protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate (Cbz-Cl) under basic conditions. This prevents unwanted side reactions at the α-amino group during subsequent coupling steps.
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Amidation of Lysine: The carboxyl group of Cbz-L-lysine would be activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) to prevent racemization. The activated lysine derivative would then be reacted with aniline to form the C-terminal anilide.
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Peptide Coupling: The γ-carboxyl group of Cbz-L-glutamic acid would be activated, and then coupled to the ε-amino group of the Cbz-L-lysine-anilide. A suitable coupling agent for this step would be HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
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Purification: The final product, this compound, would be purified using standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).
Quantitative Data
The inhibitory activity of this compound against SIRT5 has been characterized, although a comprehensive selectivity profile across all sirtuin isoforms is not fully available in the public literature.
| Target | Parameter | Value | Cell Line | Reference |
| SIRT5 | % Inhibition | 42% at 50 µM | MDA-MB-231 | [1] |
| SIRT1 | % Inhibition | No significant impact at 50 µM | MDA-MB-231 | [1] |
| SIRT3 | % Inhibition | 8% at 50 µM | MDA-MB-231 | [1] |
Note: IC50 values for this compound against SIRT5 and its activity against SIRT2, SIRT4, SIRT6, and SIRT7 have not been widely reported in the literature.
Experimental Protocols
In Vitro SIRT5 Desuccinylase Activity Assay (Fluorometric)
A general protocol for assessing the in vitro inhibitory activity of this compound on SIRT5 desuccinylase activity can be adapted from commercially available fluorometric assay kits.
Principle: The assay measures the fluorescence generated upon the deacylation of a synthetic substrate peptide containing a succinylated lysine residue linked to a fluorophore and a quencher. In the native state, the quencher suppresses the fluorescence. Upon desuccinylation by SIRT5, the peptide becomes susceptible to a developer enzyme that cleaves the peptide, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic succinylated peptide substrate
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer enzyme
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD+.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding the SIRT5 enzyme to all wells except for the no-enzyme control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the enzymatic reaction and initiate the development step by adding the developer enzyme.
-
Incubate at 37°C for an additional period (e.g., 15-30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/528 nm).
-
Calculate the percentage of inhibition by comparing the fluorescence in the wells with this compound to the vehicle control wells.
Cell-Based Assay for SIRT5 Inhibition
This protocol is based on the methodology described by Polletta et al. (2015) to assess the effect of this compound on cellular SIRT5 activity and downstream pathways.
Cell Lines:
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MDA-MB-231 (human breast adenocarcinoma)
-
C2C12 (mouse myoblast)
Procedure:
-
Culture the cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 50 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
Following treatment, cells can be harvested for various downstream analyses:
-
Western Blotting: To assess the levels of protein succinylation (using an anti-succinyl-lysine antibody), and the expression of proteins involved in autophagy (e.g., LC3-II, p62) and mitophagy (e.g., PINK1, Parkin).
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Ammonia Measurement: The culture medium can be collected to measure ammonia levels using a commercially available kit.
-
Immunofluorescence: To visualize mitochondrial morphology and the localization of autophagy-related proteins.
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Signaling Pathways Modulated by this compound
This compound, through its inhibition of SIRT5, has been shown to modulate at least two key signaling pathways: ammonia-induced autophagy/mitophagy and microglia-mediated neuroinflammation.
Ammonia-Induced Autophagy and Mitophagy
Inhibition of SIRT5 by this compound leads to an increase in the succinylation of glutaminase (GLS), a key enzyme in glutamine metabolism. This hyper-succinylation is thought to enhance GLS activity, leading to increased conversion of glutamine to glutamate and a subsequent rise in intracellular ammonia levels. Elevated ammonia, in turn, induces autophagy and mitophagy.
Caption: this compound-induced autophagy/mitophagy pathway.
Neuroinflammation via Annexin-A1 Succinylation
In the context of neuroinflammation, particularly following ischemic stroke, SIRT5 expression is upregulated in microglia. SIRT5 has been shown to desuccinylate Annexin-A1 (ANXA1). Inhibition of SIRT5 by this compound prevents the desuccinylation of ANXA1, leading to its increased succinylation. This post-translational modification promotes the membrane recruitment and extracellular secretion of ANXA1, which in turn alleviates neuroinflammation.
Caption: this compound-mediated alleviation of neuroinflammation.
Conclusion
This compound is a valuable research tool for elucidating the diverse biological roles of SIRT5. Its specificity, though not exhaustively characterized against all sirtuin isoforms, allows for targeted investigations into SIRT5-mediated processes. The information provided in this technical guide, including the proposed synthetic route, quantitative data, experimental protocols, and signaling pathway diagrams, serves as a foundational resource for scientists and researchers in the fields of epigenetics, metabolism, and drug discovery. Further studies are warranted to fully delineate the therapeutic potential of inhibiting SIRT5 with compounds like this compound.
References
An In-Depth Technical Guide to MC3482: A Specific SIRT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC3482 is a potent and specific small-molecule inhibitor of Sirtuin 5 (SIRT5), a crucial NAD+-dependent lysine deacylase primarily located in the mitochondria. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its role in modulating cellular processes through the regulation of protein succinylation. Detailed experimental protocols for its use in cell-based assays and visualizations of its signaling pathway and experimental workflows are included to facilitate its application in research and drug development.
Core Properties of this compound
This compound is a valuable chemical tool for investigating the biological functions of SIRT5. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2922280-86-0 | [1] |
| Molecular Weight | 618.68 g/mol | [1] |
| Molecular Formula | C₃₃H₃₈N₄O₈ | [1] |
| Target | Sirtuin 5 (SIRT5) | [2][3] |
| Primary Activity | Inhibition of desuccinylase activity | [2][3] |
| Typical Cell Culture Concentration | 50 µM | [4] |
Mechanism of Action
This compound exerts its biological effects by specifically inhibiting the desuccinylase activity of SIRT5.[2][3] SIRT5 is responsible for removing succinyl groups from lysine residues on target proteins. By inhibiting SIRT5, this compound leads to an increase in the succinylation of various mitochondrial proteins, thereby altering their function.
A key target of SIRT5-mediated desuccinylation is glutaminase (GLS), an enzyme that catalyzes the conversion of glutamine to glutamate, a reaction that produces ammonia.[2][3] Inhibition of SIRT5 by this compound results in the hyper-succinylation of glutaminase, which enhances its activity and leads to increased intracellular ammonia levels.[2][3] This elevation in ammonia serves as a trigger for inducing two crucial cellular processes: autophagy and mitophagy, the selective degradation of mitochondria by autophagy.[2][3]
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
The following protocols are based on methodologies described in the literature for studying the effects of this compound in a cellular context.[2][3][4]
Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating adherent cell lines with this compound.
-
Cell Lines: MDA-MB-231 (human breast cancer) or C2C12 (mouse myoblast) cells are suitable for these studies.[2][3][4]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to the desired final concentration (e.g., 50 µM). Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: When cells reach 70-80% confluency, replace the existing medium with a fresh medium containing the desired concentration of this compound or a vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 24 hours).[4]
Measurement of Ammonia in Culture Supernatant
This protocol describes a method to quantify ammonia levels in the cell culture medium following this compound treatment.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
Ammonia Assay: Use a commercially available ammonia assay kit (e.g., colorimetric or enzymatic) to measure the ammonia concentration in the supernatant. Follow the manufacturer's instructions for the assay.
-
Data Analysis: Normalize the ammonia concentration to the cell number or total protein content of the corresponding cell lysate to account for differences in cell density.
Western Blot Analysis of Autophagy Markers
This protocol details the detection of key autophagy markers by Western blotting to assess the induction of autophagy.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against autophagy markers such as LC3B and BNIP3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. An increase in the ratio of LC3-II to LC3-I and an upregulation of BNIP3 are indicative of autophagy and mitophagy induction.
Experimental Workflow Visualization
The following diagram provides a visual representation of a typical experimental workflow for investigating the effects of this compound.
Conclusion
This compound is a critical research tool for elucidating the multifaceted roles of SIRT5 in cellular metabolism and stress responses. Its specificity allows for the targeted investigation of SIRT5's desuccinylase activity and the downstream consequences of its inhibition. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of SIRT5-mediated signaling and its implications in health and disease.
References
The Impact of MC3482 on Mitochondrial Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC3482 is a specific small-molecule inhibitor of Sirtuin 5 (SIRT5), a NAD+-dependent deacetylase primarily localized in the mitochondria. Emerging research indicates that by inhibiting SIRT5's desuccinylase activity, this compound plays a significant role in modulating mitochondrial function, particularly through the induction of autophagy and mitophagy. This technical guide provides a comprehensive overview of the core effects of this compound on mitochondrial bioenergetics, redox homeostasis, and associated signaling pathways. It is intended to serve as a resource for researchers investigating mitochondrial metabolism, cellular quality control mechanisms, and the therapeutic potential of SIRT5 inhibition.
Introduction to this compound and SIRT5
Sirtuin 5 (SIRT5) is a member of the sirtuin family of proteins, which are critical regulators of metabolism and cellular stress responses.[1] Within the mitochondria, SIRT5 catalyzes the removal of succinyl, malonyl, and glutaryl groups from lysine residues on a variety of protein substrates.[2][3] This deacylation activity is crucial for the regulation of enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and amino acid metabolism.[3]
This compound has been identified as a specific inhibitor of SIRT5.[4] By blocking the desuccinylase activity of SIRT5, this compound provides a valuable chemical tool to probe the functional consequences of SIRT5 inhibition and its impact on mitochondrial homeostasis.
Quantitative Effects of this compound on Mitochondrial Function
While direct quantitative data for this compound's effects on key mitochondrial parameters are still emerging, studies on SIRT5 inhibition and deficiency provide strong indications of its impact. The following tables summarize the expected effects based on current research.
Table 1: Effect of SIRT5 Inhibition on Mitochondrial Respiration
| Parameter | Cell Type | Treatment Condition | Observed Effect | Citation |
| Oxygen Consumption Rate (OCR) | Acute Myeloid Leukemia (AML) cells | SIRT5 knockdown | Negative regulation of mitochondrial respiration | [5] |
| Basal Respiration | Bone Marrow-Derived Macrophages | SIRT5 overexpression | Improved mitochondrial respiration | [6] |
| ATP Production-linked OCR | Bone Marrow-Derived Macrophages | SIRT5 overexpression | Increased | [6] |
| Maximal Respiration | Bone Marrow-Derived Macrophages | SIRT5 overexpression | Increased | [6] |
Note: The data presented for AML cells is based on SIRT5 knockdown, which is expected to mimic the effect of a SIRT5 inhibitor like this compound.
Table 2: Effect of SIRT5 Inhibition on Mitochondrial Integrity and Redox State
| Parameter | Cell Type | Treatment Condition | Observed Effect | Citation |
| Mitochondrial Membrane Potential (ΔΨm) | Not specified | SIRT5 inhibition | Expected to decrease due to mitochondrial dysfunction | [5] |
| Mitochondrial Reactive Oxygen Species (ROS) | Acute Myeloid Leukemia (AML) cells | SIRT5 inhibition | Increased mitochondrial superoxide levels | [5] |
| Intracellular Glutathione (GSH) | Acute Myeloid Leukemia (AML) cells | SIRT5 inhibition | Decreased | [5] |
Table 3: Effect of SIRT5 Inhibition on Cellular Energetics
| Parameter | Cell Type/Organism | Treatment Condition | Observed Effect | Citation |
| Intracellular ATP Levels | Acute Myeloid Leukemia (AML) cells | SIRT5 inhibition | Decreased | [5] |
| Mitochondrial ATP Production | HEK293T cells, mouse hearts | SIRT5 deficiency | Suppressed | [7][8][9] |
| AMP/ATP Ratio | HEK293T cells, mouse hearts | SIRT5 deficiency | Increased | [7][8][9] |
Signaling Pathways Modulated by this compound
The primary mechanism by which this compound affects mitochondrial function is through the induction of mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria. This process is critical for mitochondrial quality control.
This compound-Induced Mitophagy Pathway
Inhibition of SIRT5 by this compound leads to the accumulation of succinylated mitochondrial proteins, which can be a signal for mitochondrial dysfunction. This triggers a signaling cascade that initiates mitophagy.
Caption: this compound inhibits SIRT5, leading to mitochondrial dysfunction and subsequent activation of mitophagy.
Experimental Workflow for Assessing this compound Effects
A typical workflow to investigate the impact of this compound on mitochondrial function would involve a series of cellular and biochemical assays.
Caption: A generalized workflow for studying the effects of this compound on mitochondrial function.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on mitochondrial function. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer
This protocol outlines the steps for a Seahorse XF Cell Mito Stress Test to measure key parameters of mitochondrial respiration.[10][11][12][13]
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight in a standard CO2 incubator.
-
-
Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C with Seahorse XF Calibrant.
-
-
Assay Medium Preparation:
-
Prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.
-
-
Cell Plate Preparation:
-
Remove growth medium from the cell plate and wash with the prepared assay medium.
-
Add the final volume of assay medium to each well and incubate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Compound Loading:
-
Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Load this compound or vehicle control into the first injection port if measuring acute effects. For chronic effects, cells should be pre-treated.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and initiate the assay protocol.
-
The instrument will sequentially inject the compounds and measure OCR at specified time points.
-
Mitochondrial Membrane Potential (ΔΨm) Measurement using JC-1 Assay
This protocol uses the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.[14][15][16][17][18]
-
Cell Culture and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a positive control (e.g., CCCP or FCCP) to induce depolarization.
-
-
JC-1 Staining:
-
Prepare a working solution of JC-1 dye in cell culture medium (typically 1-10 µM).
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or assay buffer to remove excess dye.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader.
-
For J-aggregates (healthy, polarized mitochondria), use an excitation wavelength of ~560 nm and an emission wavelength of ~595 nm (red fluorescence).
-
For JC-1 monomers (depolarized mitochondria), use an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm (green fluorescence).
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Cellular ATP Level Measurement using Luciferase-Based Assay
This protocol quantifies cellular ATP levels based on the ATP-dependent luciferin-luciferase reaction.[19][20][21][22][23]
-
Cell Culture and Treatment:
-
Seed cells in a white, opaque 96-well plate suitable for luminescence measurements.
-
Treat cells with this compound as required by the experimental design.
-
-
Cell Lysis:
-
Remove the culture medium and add a cell lysis reagent to each well to release intracellular ATP.
-
Incubate according to the manufacturer's instructions to ensure complete lysis.
-
-
Luciferase Reaction:
-
Prepare the luciferase reagent containing luciferin and luciferase enzyme.
-
Add the luciferase reagent to each well of the cell lysate.
-
-
Luminescence Measurement:
-
Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Generate an ATP standard curve to determine the absolute ATP concentration in the samples.
-
Normalize ATP levels to cell number or total protein content.
-
Reactive Oxygen Species (ROS) Measurement using DCFDA Assay
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect intracellular ROS.[1][24][25][26][27]
-
Cell Culture and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound. Include a positive control for ROS induction (e.g., H2O2).
-
-
DCFDA Loading:
-
Prepare a working solution of H2DCFDA in serum-free medium (typically 5-20 µM).
-
Remove the treatment medium, wash the cells with PBS, and add the H2DCFDA solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the H2DCFDA solution and wash the cells with PBS to remove any unloaded probe.
-
-
Fluorescence Measurement:
-
Add PBS or phenol red-free medium to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis:
-
An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels. Normalize the fluorescence signal to cell number or protein content.
-
Conclusion
This compound, as a specific inhibitor of SIRT5, presents a powerful tool for investigating the role of mitochondrial protein succinylation in cellular physiology and disease. The available evidence strongly suggests that this compound impacts mitochondrial function primarily by inducing mitophagy as a response to mitochondrial dysfunction. This is likely accompanied by a decrease in mitochondrial respiration and ATP production, and an increase in reactive oxygen species. Further quantitative studies are necessary to fully elucidate the precise dose- and time-dependent effects of this compound on these key mitochondrial parameters. The protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at unraveling the intricate roles of SIRT5 and the therapeutic potential of its inhibition.
References
- 1. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SIRT5 inhibition impairs mitochondrial metabolism and enhances venetoclax-induced elimination of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SIRT5 deficiency suppresses mitochondrial ATP production and promotes AMPK activation in response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT5 deficiency suppresses mitochondrial ATP production and promotes AMPK activation in response to energy stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Seahorse analysis of ex vivo mouse brown and white adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 12. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. abcam.com [abcam.com]
- 17. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. A simple in vitro tumor chemosensitivity assay based on cell penetrating peptide tagged luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. med.emory.edu [med.emory.edu]
- 22. chem-agilent.com [chem-agilent.com]
- 23. mdpi.com [mdpi.com]
- 24. biocompare.com [biocompare.com]
- 25. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 26. researchgate.net [researchgate.net]
- 27. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Targets of MC3482: A Technical Guide to a Specific SIRT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC3482 is a small molecule compound that has emerged as a valuable tool for investigating the biological roles of Sirtuin 5 (SIRT5). This technical guide provides a comprehensive overview of the known targets of this compound, its mechanism of action, and the experimental framework used to characterize its effects. The information is intended to support further research and drug development efforts centered on SIRT5 modulation.
Core Target: Sirtuin 5 (SIRT5)
The primary and most well-characterized molecular target of this compound is Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine deacylase family. This compound functions as a specific inhibitor of SIRT5's enzymatic activity.
Quantitative Inhibition Data
While a definitive IC50 value for this compound against SIRT5 is not consistently reported in the public domain, its inhibitory potency has been quantified in functional assays. The available data on this compound's inhibitory action and that of other relevant SIRT5 inhibitors are summarized below for comparative purposes.
| Compound | Target | Activity | Concentration | Notes | Reference |
| This compound | SIRT5 | ~40-42% inhibition of desuccinylase activity | 50 µM | Selective over SIRT1 and SIRT3.[1][2][3] | |
| Unnamed Pentapeptide Inhibitor | SIRT5 | IC50 = 7.5 µM (deacetylase activity) | 7.5 µM | Highly selective over SIRT1/2/3/6. | [1] |
| SIRT5 Inhibitor 2 (compound 49) | SIRT5 | IC50 = 2.3 µM (desuccinylase activity) | 2.3 µM | Potent inhibitor. | [4] |
Key Biological Effects and Signaling Pathways
This compound-mediated inhibition of SIRT5 leads to significant downstream biological consequences, primarily through the modulation of cellular metabolism and autophagy. SIRT5 is a key regulator of several metabolic enzymes through its desuccinylase, demalonylase, and deglutarylase activities.
Regulation of Ammonia-Induced Autophagy and Mitophagy
A primary finding from studies involving this compound is the elucidation of SIRT5's role in ammonia homeostasis and its impact on autophagy and mitophagy. The proposed signaling pathway is as follows:
-
Glutamine Metabolism: In the mitochondria, the enzyme glutaminase (GLS) converts glutamine to glutamate, a reaction that produces ammonia.
-
SIRT5-Mediated Desuccinylation: SIRT5 desuccinylates and regulates the activity of key metabolic enzymes, including glutaminase.
-
This compound Inhibition: By inhibiting SIRT5, this compound leads to the hyper-succinylation of SIRT5 targets.
-
Increased Ammonia Production: Inhibition of SIRT5 results in increased glutaminase activity and a subsequent rise in intracellular ammonia levels.
-
Induction of Autophagy and Mitophagy: Elevated ammonia levels act as a trigger for the induction of autophagy and mitophagy, cellular processes for the degradation and recycling of cellular components and mitochondria, respectively.
The following diagram illustrates the logical relationship of this compound's mechanism of action in this pathway.
References
- 1. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Impact of MC3482 on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC3482 is a potent and specific small-molecule inhibitor of Sirtuin 5 (SIRT5), a mitochondrial NAD-dependent lysine deacylase. By inhibiting SIRT5's desuccinylase activity, this compound induces significant alterations in cellular metabolism, primarily impacting glutamine metabolism and eliciting downstream effects on autophagy and mitophagy. This technical guide provides an in-depth overview of the core metabolic consequences of this compound treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.
Core Mechanism of Action: SIRT5 Inhibition and Protein Succinylation
This compound exerts its biological effects through the direct inhibition of SIRT5. SIRT5 is a crucial mitochondrial enzyme responsible for removing succinyl groups from lysine residues on a variety of protein substrates. By blocking this activity, this compound leads to the hyper-succinylation of SIRT5 target proteins, thereby modulating their function.
Impact on Glutaminase (GLS)
A primary and well-documented target of SIRT5 is glutaminase (GLS), a key enzyme in glutamine metabolism that catalyzes the conversion of glutamine to glutamate and ammonia. Inhibition of SIRT5 by this compound results in the increased succinylation of GLS.[1] This post-translational modification has been shown to affect GLS activity and stability, leading to a significant increase in cellular ammonia levels.[1]
Quantitative Data on Metabolic Effects of this compound
The following tables summarize the key quantitative effects of this compound on cellular metabolism, primarily derived from studies on the MDA-MB-231 human breast cancer cell line and the C2C12 mouse myoblast cell line.
Table 1: Effect of this compound on SIRT5 Desuccinylase Activity
| Cell Line | Treatment | Inhibition of SIRT5 Desuccinylase Activity (%) | Reference |
| MDA-MB-231 | 50 µM this compound | ~40% | [2] |
Table 2: Effect of this compound on Cellular Ammonia Levels
| Cell Line | Treatment | Fold Increase in Ammonia vs. Control (Approx.) | Reference |
| MDA-MB-231 | 50 µM this compound (24h) | ~2.5 | [1] |
| C2C12 | 50 µM this compound (24h) | ~2.0 | [1] |
Note: Data in Table 2 is estimated from graphical representations in the cited literature as exact tabular data was not provided.
Signaling Pathways Affected by this compound
The primary signaling pathway affected by this compound is the SIRT5-mediated regulation of glutamine metabolism and the subsequent induction of autophagy.
Caption: this compound inhibits SIRT5, leading to increased GLS succinylation, elevated ammonia, and induction of autophagy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's metabolic impact.
Cell Culture and this compound Treatment
-
Cell Lines: MDA-MB-231 (human breast adenocarcinoma) and C2C12 (mouse myoblast) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: A stock solution of this compound is prepared in DMSO. For experiments, cells are treated with a final concentration of 50 µM this compound for 24 hours, with a vehicle control (DMSO) used in parallel.[1]
Ammonia Determination Assay
-
Principle: This assay measures the concentration of ammonia in the cell culture medium.
-
Procedure:
-
After treatment with this compound or vehicle, collect the cell culture medium.
-
Centrifuge the medium at 1,000 x g for 5 minutes to remove any cellular debris.
-
Use a commercial ammonia assay kit (e.g., colorimetric or fluorescent) according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the ammonia concentration based on a standard curve.
-
Normalize the ammonia concentration to the total protein content or cell number of the corresponding cell lysate.
-
Western Blot for Protein Succinylation
-
Principle: This technique is used to detect the levels of succinylated proteins.
-
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease and deacetylase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against succinyl-lysine overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize to a loading control such as β-actin or GAPDH.
-
Caption: Workflow for Western blot analysis of protein succinylation.
Seahorse XF Analyzer Metabolic Flux Assay
-
Principle: This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
-
Procedure:
-
Seed cells in a Seahorse XF culture plate and allow them to adhere.
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C.
-
Load the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) and glycolysis (e.g., glucose, 2-deoxyglucose).
-
Calibrate the Seahorse XF Analyzer.
-
Run the assay to measure baseline OCR and ECAR, followed by sequential injections of the modulators to determine key metabolic parameters such as basal respiration, ATP production-coupled respiration, maximal respiration, and glycolytic capacity.
-
Normalize the data to cell number or protein concentration.
-
Concluding Remarks
This compound serves as a valuable chemical probe for elucidating the role of SIRT5 in cellular metabolism. Its specific inhibition of SIRT5's desuccinylase activity provides a powerful tool to investigate the consequences of protein hyper-succinylation, particularly in the context of glutamine metabolism and autophagy. The methodologies outlined in this guide provide a framework for researchers to further explore the metabolic impact of this compound and the broader implications of SIRT5 modulation in various physiological and pathological conditions. Further studies employing comprehensive metabolomics and metabolic flux analysis are warranted to fully delineate the metabolic rewiring induced by this compound.
References
Methodological & Application
Application Notes and Protocols for MC3482: A Selective SIRT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and preliminary experimental use of MC3482, a specific inhibitor of Sirtuin 5 (SIRT5). The information is intended to guide researchers in handling this compound and in designing experiments to investigate its biological effects.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below. Proper storage is critical to maintain the stability and activity of the compound.
| Property | Value |
| Molecular Weight | 618.68 g/mol [1] |
| Formula | C₃₃H₃₈N₄O₈[1] |
| CAS Number | 2922280-86-0[1] |
| Appearance | White to off-white solid[1] |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years[1][2] |
| Storage of Solution | -80°C for up to 2 years; -20°C for up to 1 year[1][3] |
Dissolution of this compound
This compound exhibits poor solubility in aqueous solutions and requires organic solvents for initial dissolution. The choice of solvent and preparation method depends on the intended application, i.e., in vitro cell-based assays or in vivo animal studies.
In Vitro Stock Solution Preparation (DMSO)
For most cell culture experiments, a concentrated stock solution in Dimethyl Sulfoxide (DMSO) is recommended.
Materials:
-
This compound powder
-
Anhydrous/hygroscopic-free DMSO[1]
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration. A high concentration stock of 10 mM to 100 mM is common.
-
Vortex the solution thoroughly. If precipitation occurs, gentle warming (37°C) and/or sonication can be used to aid dissolution.[1][4]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][4]
-
Store the aliquots at -20°C or -80°C as indicated in the storage table.
Solubility Data:
| Solvent | Maximum Solubility |
| DMSO | ≥ 117 mg/mL (189.11 mM)[2][4] |
| Water | < 0.1 mg/mL (Insoluble)[4] |
Note on DMSO Concentration in Cell Culture: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is low, typically less than 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.[2]
In Vivo Formulation Preparation
For animal studies, specific formulations are required to ensure bioavailability and minimize toxicity. Below are two example protocols.
Protocol 1: PEG300, Tween-80, and Saline Formulation
This formulation is suitable for achieving a clear solution.
Materials:
-
This compound DMSO stock solution (e.g., 21.7 mg/mL)[1]
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol (for 1 mL working solution):
-
Start with 100 µL of a 21.7 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This will result in a final this compound concentration of 2.17 mg/mL.[1]
Protocol 2: Corn Oil Formulation
This formulation is an alternative for specific applications.
Materials:
-
This compound DMSO stock solution (e.g., 21.7 mg/mL)[1]
-
Corn Oil
Protocol (for 1 mL working solution):
-
Start with 100 µL of a 21.7 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of Corn Oil.
-
Mix thoroughly until a uniform suspension is achieved.
-
The final this compound concentration will be 2.17 mg/mL.[1]
Mechanism of Action and Signaling Pathway
This compound is a specific inhibitor of SIRT5, a member of the sirtuin family of NAD⁺-dependent protein deacylases.[1][5] SIRT5 is primarily located in the mitochondria and plays a crucial role in regulating various metabolic pathways by removing succinyl, malonyl, and glutaryl groups from lysine residues on target proteins.[6] Inhibition of SIRT5 by this compound leads to the hyper-succinylation of mitochondrial proteins, thereby modulating their activity.
Key pathways influenced by SIRT5, and therefore affected by this compound, include:
-
Tricarboxylic Acid (TCA) Cycle: SIRT5 desuccinylates and activates enzymes like succinate dehydrogenase (SDHA) and isocitrate dehydrogenase 2 (IDH2).[1]
-
Urea Cycle: SIRT5 deacetylates and activates carbamoyl phosphate synthetase 1 (CPS1), a key enzyme in ammonia detoxification.[6]
-
Fatty Acid Oxidation: SIRT5 regulates enzymes involved in fatty acid metabolism.
-
Redox Homeostasis: SIRT5 influences the levels of reactive oxygen species (ROS).
-
Autophagy and Mitophagy: Inhibition of SIRT5 has been shown to increase autophagy and mitophagy.[1][4]
Figure 1: Simplified signaling pathway of SIRT5 inhibition by this compound.
Experimental Protocols
The following is a generalized workflow for treating cultured cells with this compound and assessing the downstream effects on a target protein via Western Blotting.
Cell Treatment with this compound
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
On the day of treatment, prepare fresh working solutions of this compound by diluting the DMSO stock solution in complete cell culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).[4]
-
After incubation, proceed with cell harvesting and downstream analysis.
Figure 2: General experimental workflow for using this compound in cell culture.
Western Blotting for Target Protein Analysis
This protocol outlines the basic steps for analyzing changes in protein levels or post-translational modifications (e.g., succinylation) after this compound treatment.
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-succinyl-lysine, anti-target protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and collect the lysate.
-
Incubate on ice and then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with loading dye.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein levels or modifications.
-
These protocols provide a foundation for working with this compound. Researchers should optimize conditions for their specific cell lines and experimental goals.
References
- 1. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 2. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin 5 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: In Vitro Profiling of GPR84 Antagonists and the Activity of the SIRT5 Inhibitor MC3482
Audience: Researchers, scientists, and drug development professionals.
Note: Initial characterization of the compound MC3482 has identified it as a specific inhibitor of Sirtuin 5 (SIRT5), not a GPR84 antagonist. These application notes will first clarify the established in vitro concentration for this compound against its known target, SIRT5. Subsequently, this document will provide detailed protocols and optimal concentration ranges for a representative GPR84 antagonist in relevant in vitro assays.
Part 1: this compound as a Sirtuin 5 (SIRT5) Inhibitor
This compound is a specific inhibitor of SIRT5, a member of the sirtuin family of NAD+-dependent protein deacylases. In vitro studies have consistently utilized a specific concentration to probe its effects on SIRT5's desuccinylating activity.
Experimental Data for this compound
A summary of the effective concentration of this compound in in vitro settings is provided below.
| Compound | Target | Assay Type | Effective Concentration | Cell Lines | Reference |
| This compound | SIRT5 | Desuccinylation Activity Assay | 50 µM | MDA-MB-231, C2C12 | [1][2][3] |
Part 2: Determining the Optimal Concentration of a GPR84 Antagonist for In Vitro Assays
G protein-coupled receptor 84 (GPR84) is a pro-inflammatory receptor primarily coupled to the Gi/o pathway.[4][5] Its activation by medium-chain fatty acids leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. Antagonists of GPR84 are being investigated for their therapeutic potential in inflammatory diseases.
GPR84 Signaling Pathway
The activation of GPR84 initiates a signaling cascade that modulates cellular functions, particularly in immune cells. The binding of an agonist, such as a medium-chain fatty acid, to GPR84 triggers the dissociation of the Gi protein into its Gαi and Gβγ subunits. Gαi, in its active GTP-bound state, inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels. The Gβγ subunit can activate other downstream effectors, including phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of calcium from the endoplasmic reticulum. GPR84 antagonists block the binding of agonists, thereby inhibiting these downstream signaling events.
Figure 1. GPR84 signaling pathway and point of antagonist inhibition.
Experimental Data for GPR84 Antagonists
The optimal concentration for a GPR84 antagonist should be determined empirically for each specific compound and assay system. Below is a summary of effective concentrations for several known GPR84 antagonists from the literature.
| Compound | Assay Type | IC50 / Affinity (pIC50/pA2) | Cell Lines | Reference |
| GPR84 antagonist 1 | Competitive Antagonist Assay | High Affinity | Human GPR84 expressing cells | [6] |
| GPR84 antagonist 2 | Calcium Mobilization, Chemotaxis | 8.95 nM (IC50) | Neutrophils, Macrophages | [6] |
| GPR84 antagonist 3 | [35S]GTPγS Binding | 8.28 (pIC50) | Not specified | [6] |
| Compound 837 | [35S]GTPγS Binding, cAMP Assay | 1.26 nM (pA2) | Flp-In TREx 293 | [7] |
| GLPG1205 | Not specified | Not specified | Not specified | [8] |
| TUG-2181 | ROS production, IL-8 release | 34 nM (IC50) | Human neutrophils | [6] |
Experimental Protocols
To determine the optimal concentration of a novel GPR84 antagonist, a dose-response curve should be generated in a relevant functional assay. A calcium mobilization assay is a common method for assessing the activity of Gq/i-coupled GPCRs.
Protocol: Calcium Mobilization Assay for GPR84 Antagonists
This protocol is designed to measure the ability of a test compound to inhibit the increase in intracellular calcium induced by a GPR84 agonist.
Materials:
-
HEK293 cells stably expressing human GPR84 (or other suitable cell line, e.g., CHO-K1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
GPR84 agonist (e.g., 6-OAU or 2-HTP) at a pre-determined EC80 concentration
-
Test GPR84 antagonist
-
384-well black, clear-bottom assay plates
-
Fluorescence kinetic plate reader (e.g., FLIPR, FDSS)
Experimental Workflow:
Figure 2. Workflow for the GPR84 antagonist calcium mobilization assay.
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed HEK293-GPR84 cells into 384-well black, clear-bottom plates at a density of approximately 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye loading solution by reconstituting Fluo-4 AM in anhydrous DMSO and then diluting it in assay buffer containing a final concentration of 0.02% Pluronic F-127.
-
Aspirate the cell culture medium from the wells and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of the test GPR84 antagonist in assay buffer.
-
Add the diluted antagonist to the appropriate wells. Include wells with vehicle control (e.g., 0.1% DMSO in assay buffer).
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the GPR84 agonist (e.g., 6-OAU) at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be pre-determined in an agonist dose-response experiment.
-
Place the assay plate into the fluorescence kinetic plate reader.
-
Measure the baseline fluorescence for 10-20 seconds.
-
The instrument will then add the agonist solution to all wells, and fluorescence will be continuously measured for an additional 1-3 minutes to capture the calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Determine the percent inhibition for each antagonist concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Alternative Assays
-
cAMP Inhibition Assay: As GPR84 is Gi-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Antagonists will block this decrease. This assay typically involves stimulating cells with forskolin (an adenylyl cyclase activator) in the presence of the GPR84 agonist and varying concentrations of the antagonist. The resulting cAMP levels can be measured using various methods, such as HTRF-based kits.[7][9]
-
[35S]GTPγS Binding Assay: This is a membrane-based assay that measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. An antagonist will inhibit the agonist-stimulated binding of [35S]GTPγS.[7]
By employing these assays and carefully titrating the concentration of the test compound, researchers can accurately determine the optimal in vitro concentration for their specific GPR84 antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. atsjournals.org [atsjournals.org]
- 9. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
MC3482 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC3482 is a potent and specific small molecule inhibitor of Sirtuin 5 (SIRT5), a member of the class III histone deacetylase (HDAC) family.[1][2][3] SIRT5 is a mitochondrial protein that plays a crucial role in cellular metabolism by catalyzing the removal of succinyl, malonyl, and glutaryl groups from lysine residues of target proteins. By inhibiting SIRT5's desuccinylating activity, this compound serves as a valuable tool for investigating the biological functions of SIRT5 and its role in various pathological conditions. Notably, research has demonstrated that inhibition of SIRT5 by this compound leads to an increase in ammonia-induced autophagy and mitophagy.[4][5][6] These application notes provide detailed information on the solubility of this compound in various solvents, protocols for its use in in vitro experiments, and an overview of the signaling pathway it modulates.
Solubility of this compound
Understanding the solubility of this compound is critical for the design and execution of in vitro and in vivo studies. The following tables summarize the available solubility data for this compound.
Solubility in Common Laboratory Solvents
Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively available in publicly accessible literature. However, its solubility in Dimethyl Sulfoxide (DMSO) has been reported by multiple suppliers.
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 117 - 130 mg/mL | 189.11 - 210.12 mM | Sonication is recommended to aid dissolution. The use of newly opened, non-hygroscopic DMSO is advised as water content can negatively impact solubility.[1][2][3][7] |
Note: The molecular weight of this compound is 618.68 g/mol .
Solubility in In Vivo Formulations
For animal studies, this compound can be formulated in various solvent systems to achieve a clear and stable solution.
Table 2: Solubility of this compound in In Vivo Formulations
| Formulation Components | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.17 mg/mL (3.51 mM) | Results in a clear solution. The saturation point was not determined.[7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.17 mg/mL (3.51 mM) | Results in a clear solution. The saturation point was not determined. This formulation should be used with caution for dosing periods exceeding half a month.[7] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, the required mass is 6.187 mg.
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
General Protocol for Determining the Equilibrium Solubility of this compound
This protocol outlines a general "shake-flask" method to determine the equilibrium solubility of this compound in a solvent of interest.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., ethanol, methanol, acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the solvent of interest to the vial.
-
Seal the vial tightly and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After the incubation period, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved compound.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC.
-
Calculate the solubility of this compound in the solvent by correcting for the dilution factor.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by specifically inhibiting the enzymatic activity of SIRT5. SIRT5 is a key regulator of mitochondrial function and metabolism. One of its critical roles is in the regulation of ammonia-induced autophagy and mitophagy.[4][6]
In the mitochondria, the enzyme glutaminase (GLS) converts glutamine to glutamate, a reaction that produces ammonia.[4] SIRT5 interacts with and desuccinylates GLS, thereby modulating its activity. Inhibition of SIRT5 by this compound leads to an increase in the succinylation of GLS.[4] This alteration in the post-translational modification of GLS is associated with increased ammonia production. The elevated levels of ammonia, in turn, trigger an increase in autophagy and mitophagy, cellular processes responsible for the degradation and recycling of cellular components and damaged mitochondria, respectively.[4][5]
Caption: SIRT5 signaling pathway in ammonia-induced autophagy.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in an in vitro cell-based assay.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. This compound | Sirtuin | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. researchcollaborations.elsevier.com [researchcollaborations.elsevier.com]
- 5. PrimoVeNde [liuc.primo.exlibrisgroup.com]
- 6. SIRT5 regulation of ammonia-induced autophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of MC3482
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC3482 is a specific inhibitor of Sirtuin 5 (SIRT5), a NAD+-dependent lysine deacylase primarily located in the mitochondria. SIRT5 plays a significant role in cellular metabolism by removing succinyl, malonyl, and glutaryl groups from lysine residues of target proteins. Emerging evidence suggests that SIRT5 is implicated in the metabolic reprogramming of cancer cells, promoting tumorigenesis through the regulation of various metabolic pathways, antioxidant defense, and apoptosis.[1][2][3][4] Inhibition of SIRT5, therefore, presents a promising therapeutic strategy for cancer.
These application notes provide a comprehensive overview and a proposed protocol for the in vivo administration of this compound in preclinical cancer models. While direct in vivo oncology studies for this compound are not yet extensively published, this document leverages available data on this compound in other disease models, information on other SIRT5 inhibitors in cancer models, and established protocols for xenograft studies to offer a robust starting point for researchers.
Data Presentation
As there is limited published in vivo oncology data for this compound, the following table summarizes the results from a study on a different potent and selective SIRT5 inhibitor, DK1-04e, in a breast cancer model. This data can serve as a benchmark for designing and evaluating in vivo studies with this compound.
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| DK1-04e | MMTV-PyMT transgenic mice | 50 mg/kg, 5 times per week for 6 weeks | Significantly reduced tumor weight compared to vehicle-treated controls. No apparent toxicity or significant weight loss observed. | [5] |
| DK1-04e | Human breast cancer mouse model | 50 mg/kg, 5 times per week for 6 weeks | Impaired mammary tumor growth. | [5] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A recommended formulation for preparing this compound for in vivo use is as follows. It is crucial to prepare the working solution fresh on the day of use.
Stock Solution (e.g., 21.7 mg/mL in DMSO):
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.
Working Solution (e.g., for Intraperitoneal Injection): This protocol yields a clear solution of ≥ 2.17 mg/mL.
-
To prepare 1 mL of the working solution, start with 100 µL of the 21.7 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline (0.9% NaCl) to reach a final volume of 1 mL.
Note: The final concentration of DMSO is 10%. Adjust volumes as needed for the desired final concentration of this compound.
Proposed In Vivo Efficacy Study in a Breast Cancer Xenograft Model
This protocol is a proposed starting point for evaluating the anti-tumor efficacy of this compound in vivo using a human breast cancer xenograft model (e.g., MDA-MB-231 or MCF-7 cells) in immunodeficient mice.
Animal Model:
-
Female athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.
Tumor Cell Implantation (MDA-MB-231 example):
-
Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells using trypsin and wash them twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.[6]
This compound Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Group: Based on studies with other SIRT5 inhibitors, a starting dose of 25-50 mg/kg of this compound administered via intraperitoneal (IP) injection, 5 days a week, is proposed. The formulation described above can be used.
-
Control Group: Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80 in saline) following the same schedule and route as the treatment group.
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
The study endpoint may be reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a set duration of treatment (e.g., 4-6 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot, etc.).
Visualization
SIRT5 Signaling Pathway in Cancer Metabolism
Caption: SIRT5's role in cancer cell metabolism and survival.
Experimental Workflow for In Vivo this compound Efficacy Study
Caption: Workflow for a xenograft efficacy study of this compound.
References
- 1. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sirtuin Modulators in Cellular and Animal Models of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Assays to Measure SIRT5 Inhibition by MC3482
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a member of the NAD+-dependent protein lysine deacylase family, primarily located in the mitochondria. It plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues of target proteins. Dysregulation of SIRT5 activity has been implicated in various diseases, including metabolic disorders and cancer. MC3482 is a specific inhibitor of SIRT5 and serves as a valuable tool for studying the biological functions of this enzyme. These application notes provide detailed protocols for in vitro and cell-based assays to measure the inhibitory activity of this compound on SIRT5.
Quantitative Data Summary
The inhibitory activity of this compound against SIRT5 has been characterized using various assays. The following table summarizes the key quantitative data.
| Assay Type | SIRT5 Activity Measured | Inhibitor | Concentration/Value | Cell Line/System | Reference |
| In Vitro Enzymatic Assay | Deacetylase Activity | This compound | IC50 = 7.5 µM | Recombinant Human SIRT5 | [1] |
| Cellular Assay | Desuccinylase Activity | This compound | ~40% inhibition | MDA-MB-231 cells | [1] |
| Cellular Assay | Desuccinylase Activity | This compound | 42% inhibition | MDA-MB-231 cells | [2][3] |
| Cellular Assay | Ammonia Production | This compound | 50 µM | MDA-MB-231 and C2C12 cells | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz.
Experimental Protocols
Protocol 1: In Vitro Fluorogenic SIRT5 Desuccinylase Inhibition Assay
This protocol is adapted from commercially available SIRT5 fluorogenic assay kits and can be used to determine the in vitro IC50 value of this compound.
Materials:
-
Recombinant Human SIRT5 enzyme
-
Fluorogenic succinylated peptide substrate (e.g., based on a known SIRT5 substrate)
-
NAD+
-
SIRT5 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the desuccinylated peptide)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in SIRT5 Assay Buffer to obtain a range of concentrations for testing (e.g., 0.01 µM to 100 µM). Include a DMSO-only control.
-
Prepare reaction mixture: In a microcentrifuge tube, prepare a master mix containing the fluorogenic succinylated peptide substrate and NAD+ in SIRT5 Assay Buffer.
-
Set up the assay plate: To each well of a 96-well black microplate, add the following in order:
-
SIRT5 Assay Buffer
-
Recombinant SIRT5 enzyme
-
Diluted this compound or DMSO control
-
-
Initiate the reaction: Add the reaction mixture (from step 2) to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Develop the signal: Add the developer solution to each well.
-
Second incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure fluorescence: Read the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Assay for SIRT5 Inhibition by Measuring Ammonia Production
This protocol is based on the established role of SIRT5 in regulating ammonia production through its action on glutaminase (GLS).
Materials:
-
MDA-MB-231 (human breast cancer) or C2C12 (mouse myoblast) cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
6-well cell culture plates
-
Ammonia Assay Kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Culture: Seed MDA-MB-231 or C2C12 cells in 6-well plates and culture until they reach approximately 70-80% confluency.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat the cells with 50 µM this compound in fresh complete medium. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Sample Collection: After the 24-hour incubation, carefully collect the cell culture medium from each well.
-
Ammonia Measurement: Measure the concentration of ammonia in the collected culture medium using a commercial ammonia assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the ammonia concentration in the medium from this compound-treated cells to that of the vehicle-treated control cells. A significant increase in ammonia levels in the treated cells indicates inhibition of SIRT5 activity.
Protocol 3: Western Blot Analysis of Protein Succinylation
This protocol allows for the assessment of the succinylation status of SIRT5 target proteins, such as glutaminase (GLS) or citrate synthase (CS), following treatment with this compound.
Materials:
-
Cells treated with this compound and control cells (from Protocol 2)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Protein A/G agarose beads
-
Primary antibody against the target protein (e.g., anti-GLS, anti-CS)
-
Primary antibody against succinyl-lysine
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Wash the treated and control cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Immunoprecipitation (Optional, for enriching the target protein):
-
Incubate a portion of the cell lysate (e.g., 500 µg of total protein) with an antibody against the target protein overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated protein by boiling in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the total cell lysates or immunoprecipitated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against succinyl-lysine overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for succinylated proteins.
-
Normalize the succinylation signal to the total protein level of the target protein (determined by a parallel Western blot with the anti-target protein antibody) or a loading control (e.g., GAPDH, β-actin).
-
An increase in the succinylation of the target protein in this compound-treated cells compared to the control indicates SIRT5 inhibition.
-
Conclusion
The provided protocols offer robust methods for characterizing the inhibitory effect of this compound on SIRT5. The in vitro fluorogenic assay is ideal for determining the direct inhibitory potency (IC50) of the compound, while the cellular assays provide insights into its efficacy in a biological context by measuring downstream functional consequences, such as increased ammonia production and altered protein succinylation. These assays are essential tools for researchers in the fields of cell biology, metabolism, and drug discovery who are investigating the role of SIRT5 and the therapeutic potential of its inhibitors.
References
Application Notes and Protocols for Studying Neuroinflammation with the SIRT5 Inhibitor MC3482
For Researchers, Scientists, and Drug Development Professionals
Introduction:
MC3482 is a potent and specific small molecule inhibitor of Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine deacylase family. Contrary to a potential misunderstanding, this compound is not a cell line but a chemical tool used to investigate cellular processes regulated by SIRT5. In the context of neuroinflammation, this compound has emerged as a valuable pharmacological agent for studying the role of microglia and SIRT5-mediated protein desuccinylation in neurological disorders, particularly ischemic stroke.[1] Microglia-induced neuroinflammation is a critical factor in the pathophysiology of various neurological diseases, and targeting inflammatory responses is a promising therapeutic strategy.[2][3]
These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, with a focus on its mechanism of action, relevant cell models, experimental protocols, and key findings.
Mechanism of Action:
This compound exerts its anti-neuroinflammatory effects by inhibiting the desuccinylase activity of SIRT5. In microglia, SIRT5 targets and desuccinylates Annexin-A1 (ANXA1), a protein involved in the regulation of inflammation.[1][2][3] The desuccinylation of ANXA1 by SIRT5 impairs its membrane recruitment and subsequent extracellular secretion. By inhibiting SIRT5, this compound increases the succinylation level of ANXA1, which promotes its secretion. Secreted ANXA1 then acts in an autocrine or paracrine manner to suppress microglial activation and the release of pro-inflammatory cytokines, thereby ameliorating neuroinflammation.[1][2]
Key Applications in Neuroinflammation Research:
-
Investigation of Microglial Activation: Studying the role of SIRT5 in the activation and polarization of microglia in response to pro-inflammatory stimuli.
-
Elucidation of Neuroinflammatory Pathways: Dissecting the downstream signaling cascades affected by SIRT5 inhibition and ANXA1 succinylation.
-
Preclinical Evaluation of Therapeutic Potential: Assessing the efficacy of SIRT5 inhibition as a therapeutic strategy for neuroinflammatory and neurodegenerative diseases, such as ischemic stroke.[1]
-
Drug Discovery: Serving as a reference compound for the development of novel SIRT5 inhibitors with improved pharmacological properties.
Data Presentation
Table 1: In Vitro Effects of this compound on Microglia
| Cell Model | Treatment/Stimulus | This compound Concentration | Outcome Measure | Result | Reference |
| Primary Cultured Microglia | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Not explicitly stated | Succinylation level of ANXA1 | Significantly reversed the decrease in ANXA1 succinylation caused by OGD/R | [2] |
| Primary Cultured Microglia | OGD/R | Not explicitly stated | Expression of pro-inflammatory factors | SIRT5 inhibition (mimicking this compound) decreased the expression of pro-inflammatory factors | [2] |
| Microglia-Neuron Co-culture | OGD/R-treated microglia | Not explicitly stated | Neuronal Viability | SIRT5 inhibition in microglia enhanced neuronal viability | [2] |
| Microglia-Neuron Co-culture | OGD/R-treated microglia | Not explicitly stated | Neuronal Apoptosis | SIRT5 inhibition in microglia decreased neuronal death | [2] |
Table 2: In Vivo Effects of this compound in a Mouse Model of Ischemic Stroke (MCAO)
| Parameter | Vehicle Control | This compound (2 mg/kg) | Outcome | Reference |
| Infarct Size | Significantly larger | Significantly reduced | Neuroprotective effect | [1] |
| Neurological Deficit Scores | Higher (more severe) | Reduced | Improved neurological function | [1] |
| Inflammatory Factors | Elevated | Significantly reduced | Anti-inflammatory effect | [1] |
| Cognitive Function | Impaired | Improved | Preservation of cognitive function | [1] |
Experimental Protocols
1. In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Microglial Cells
This protocol is designed to mimic ischemic conditions in a cell culture setting. The BV-2 immortalized murine microglial cell line or primary cultured microglia are commonly used.[4][5]
a. Cell Culture:
-
Culture BV-2 cells or primary microglia in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
b. OGD/R Procedure:
-
Replace the normal culture medium with glucose-free DMEM.
-
Place the cells in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a duration of 2-6 hours to induce oxygen-glucose deprivation.[4][6]
-
To simulate reperfusion, remove the cells from the hypoxic chamber, replace the glucose-free DMEM with normal glucose-containing culture medium, and return them to the 37°C, 5% CO2 incubator for a desired period (e.g., 6, 12, or 24 hours).[4][5]
c. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the culture medium at the desired final concentration during the reperfusion phase. The optimal concentration should be determined empirically through a dose-response study.
d. Analysis:
-
Western Blot: To analyze the succinylation levels of ANXA1, expression of SIRT5, and other proteins in the signaling pathway.
-
ELISA: To quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines into the culture supernatant.[5]
-
Immunofluorescence: To visualize the localization of proteins of interest, such as ANXA1.
-
Cell Viability Assays (e.g., MTT, LDH): To assess the effect of this compound on microglial viability under OGD/R conditions.[5]
-
Neuron Co-culture: To assess the neuroprotective effects of this compound-treated microglia, conditioned medium from the treated microglia can be transferred to a neuronal culture, or a co-culture system can be established.[2]
2. In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol describes the induction of focal cerebral ischemia to study the effects of this compound in an animal model.[7][8]
a. MCAO Surgery:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a filament (e.g., a silicone-coated suture) into the ICA to occlude the origin of the middle cerebral artery (MCA).[7][8]
-
After the occlusion period, withdraw the filament to allow for reperfusion.
b. This compound Administration:
-
Administer this compound (e.g., 2 mg/kg daily) or vehicle control via lateral ventricular injection for a specified period (e.g., 7 days) following the onset of MCAO.[1]
c. Post-operative Care and Analysis:
-
Monitor the animals for recovery and perform neurological deficit scoring at various time points.
-
Behavioral Tests: Assess cognitive and sensorimotor function using tests such as the Morris water maze, pole test, and rotarod.[7]
-
Histological Analysis: At the end of the experiment, perfuse the animals and collect the brains. Perform TTC staining to measure infarct volume or immunohistochemistry to assess microglial activation and neuronal damage.[8]
-
Biochemical Analysis: Homogenize brain tissue to measure the levels of inflammatory cytokines and perform Western blotting for protein analysis.
Mandatory Visualizations
Caption: In vitro workflow for studying this compound in a model of ischemic injury.
Caption: In vivo workflow for evaluating this compound in a mouse model of stroke.
Caption: Proposed signaling pathway of this compound in ameliorating neuroinflammation.
References
- 1. The Sirtuin 5 Inhibitor this compound Ameliorates Microglia‑induced Neuroinflammation Following Ischaemic Stroke by Upregulating the Succinylation Level of Annexin-A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sirtuin 5 aggravates microglia-induced neuroinflammation following ischaemic stroke by modulating the desuccinylation of Annexin-A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 5 aggravates microglia-induced neuroinflammation following ischaemic stroke by modulating the desuccinylation of Annexin-A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cooling and Sterile Inflammation in an Oxygen-Glucose-Deprivation/Reperfusion Injury Model in BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Madecassoside protects BV2 microglial cells from oxygen-glucose deprivation/reperfusion-induced injury via inhibition of the toll-like receptor 4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Cooling and Sterile Inflammation in an Oxygen-Glucose-Deprivation/Reperfusion Injury Model in BV-2 Microglia | Semantic Scholar [semanticscholar.org]
- 7. en-journal.org [en-journal.org]
- 8. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes in experimental stroke outcome across the lifespan - PMC [pmc.ncbi.nlm.nih.gov]
Application of MC3482 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC3482 is a specific inhibitor of Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein lysine deacylase family.[1] SIRT5 is primarily localized in the mitochondria and is known to catalyze the removal of negatively charged acyl groups from lysine residues, including succinyl, malonyl, and glutaryl groups. Through this activity, SIRT5 plays a crucial role in regulating various metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and nitrogen metabolism. Dysregulation of SIRT5 activity has been implicated in a range of metabolic disorders, making it an attractive target for therapeutic intervention. This compound serves as a valuable chemical tool to investigate the physiological and pathological functions of SIRT5 in metabolic research.
Mechanism of Action
This compound selectively inhibits the desuccinylase activity of SIRT5. By doing so, it increases the succinylation of mitochondrial proteins, thereby modulating their function and impacting downstream metabolic pathways. At a concentration of 50 µM, this compound has been shown to inhibit approximately 42% of SIRT5's desuccinylating activity in MDA-MB-231 cells, without significantly affecting the intracellular expression levels of SIRT5.[1] Importantly, at the same concentration, this compound shows selectivity for SIRT5 with no significant inhibition of SIRT1 or SIRT3.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line | Notes |
| SIRT5 Inhibition | ~42% | MDA-MB-231 | At 50 µM concentration.[1] |
| Selectivity | No significant inhibition | Not specified | At 50 µM concentration against SIRT1 and SIRT3. |
| IC50 | Not explicitly reported | - | The half-maximal inhibitory concentration (IC50) has not been definitively reported in the reviewed literature. Researchers should perform dose-response studies to determine the IC50 in their specific assay system. |
Reported Effects of this compound on Metabolic Parameters
| Metabolic Process | Cell Line/Model | Observed Effect with this compound | Reference |
| Ammonia Detoxification | MDA-MB-231, C2C12 | Increased intracellular ammonia levels | [1] |
| Autophagy/Mitophagy | SIRT5-silenced cells, WT cells | Increased | [1] |
| Neuroinflammation | Ischemic Stroke Mouse Model | Ameliorated microglia-induced neuroinflammation | [2] |
Experimental Protocols
In Vitro SIRT5 Activity Assay
This protocol is adapted from commercially available fluorometric SIRT5 activity assay kits and can be used to determine the IC50 of this compound.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorophore and quencher)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In a 96-well plate, add the following in order:
-
Assay Buffer
-
NAD+ (to a final concentration of 0.5 mM)
-
Recombinant SIRT5 enzyme (e.g., 25 ng/well)
-
This compound dilution or vehicle control
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic SIRT5 substrate (e.g., 10 µM final concentration).
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using a suitable software.
Cellular Glucose Uptake Assay using 2-NBDG
This protocol describes how to measure glucose uptake in cells treated with this compound using the fluorescent glucose analog 2-NBDG.
Materials:
-
Cells of interest (e.g., HepG2, C2C12)
-
Culture medium
-
This compound
-
DMSO
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free Krebs-Ringer Bicarbonate (KRB) buffer
-
Insulin (positive control)
-
Phloretin (inhibitor of glucose transport, negative control)
-
96-well black, clear-bottom plate
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or vehicle control) in serum-free medium for a desired period (e.g., 24 hours).
-
Wash the cells twice with warm KRB buffer.
-
Starve the cells in KRB buffer for 1-2 hours at 37°C.
-
Add 2-NBDG to a final concentration of 100 µM to each well. For positive control wells, add insulin (e.g., 100 nM) 30 minutes prior to 2-NBDG addition. For negative control wells, add phloretin (e.g., 200 µM) 10 minutes prior to 2-NBDG.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Remove the 2-NBDG containing medium and wash the cells three times with cold PBS.
-
Add PBS to each well and measure the fluorescence using a fluorescence microplate reader, or visualize using a fluorescence microscope. Alternatively, cells can be trypsinized and analyzed by flow cytometry.
Fatty Acid Oxidation (FAO) Assay using Seahorse XF Analyzer
This protocol outlines the measurement of fatty acid oxidation in cells treated with this compound using the Seahorse XF platform.
Materials:
-
Cells of interest
-
Culture medium
-
This compound
-
DMSO
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
L-Carnitine
-
BSA-conjugated Palmitate
-
Etomoxir (CPT1 inhibitor, for control)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Treat cells with this compound or vehicle control for the desired time.
-
On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C for at least one hour.
-
Replace the culture medium with Seahorse XF Base Medium supplemented with L-carnitine and incubate in a non-CO2 incubator at 37°C for one hour.
-
Prepare the injection ports of the sensor cartridge with BSA-conjugated palmitate and other compounds to be tested (e.g., oligomycin, FCCP, rotenone/antimycin A for a mito stress test). For control wells, inject etomoxir.
-
Load the microplate into the Seahorse XF Analyzer and run the assay to measure the oxygen consumption rate (OCR).
-
Analyze the data to determine the effect of this compound on fatty acid oxidation.
In Vivo Administration of this compound in Mice
This protocol provides a general guideline for the administration of this compound to mice for metabolic studies.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween-80, and saline)
-
Mice (strain and sex dependent on the study)
-
Injection equipment (e.g., stereotaxic apparatus for intracerebroventricular injection)
Procedure:
-
Prepare the this compound solution in the chosen vehicle. A previously reported formulation for in vivo use is a mixture of DMSO, PEG300, Tween-80, and saline.[1] For intracerebroventricular injection, a dose of 2 mg/kg has been used.[2]
-
Anesthetize the mice according to approved institutional protocols.
-
For intracerebroventricular injection, secure the mouse in a stereotaxic apparatus.
-
Administer this compound or vehicle control via the desired route (e.g., intracerebroventricular injection).
-
Monitor the mice for recovery from anesthesia and for any adverse effects.
-
At the desired time points post-injection, perform metabolic phenotyping (e.g., glucose tolerance tests, insulin tolerance tests, collection of tissues for metabolomics).
Mandatory Visualization
Caption: this compound inhibits SIRT5, leading to increased protein succinylation and modulation of key metabolic pathways.
Caption: A general experimental workflow for investigating the metabolic effects of this compound.
References
Troubleshooting & Optimization
MC3482 not dissolving properly in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MC3482. Our aim is to help you overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving properly in DMSO, what should I do?
A1: Difficulty in dissolving this compound in DMSO can be due to several factors. Here are some troubleshooting steps:
-
Use Fresh, High-Quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of this compound. Always use newly opened, anhydrous, high-purity DMSO for preparing your stock solutions.[1]
-
Apply Ultrasonication: For complete dissolution in DMSO, ultrasonic treatment is often necessary.[1] Sonicate your solution in a water bath until the solution is clear.
-
Gentle Heating: If sonication alone is not sufficient, gentle heating can be applied. However, be cautious with temperature to avoid degradation of the compound.
-
Check Concentration: Ensure you are not exceeding the solubility limit of this compound in DMSO, which is 125 mg/mL (202.04 mM).[1]
Q2: I observed precipitation when preparing my in vivo formulation. How can I resolve this?
A2: Precipitation during the preparation of in vivo formulations is a common issue and can often be resolved by following a specific order of solvent addition and ensuring thorough mixing at each step. If precipitation occurs, heating and/or sonication can be used to help redissolve the compound.[1][2]
Here is a recommended protocol for a multi-solvent system:
-
Start by preparing a concentrated stock solution of this compound in DMSO.
-
Sequentially add the other co-solvents as detailed in the experimental protocols below.
-
Ensure the solution is mixed thoroughly and becomes clear after the addition of each solvent before proceeding to the next.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: The stability of your this compound stock solution is critical for reproducible experimental results. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3]
| Storage Temperature | Shelf Life (Powder) | Shelf Life (In Solvent) |
| -20°C | 3 years | 1 year[1] |
| 4°C | 2 years | 1 week[3] |
| -80°C | 2 years[1] |
Q4: Can I prepare a working solution of this compound in aqueous buffers like PBS or cell culture media?
A4: While initial stock solutions are prepared in DMSO, subsequent dilutions into aqueous buffers or media are necessary for most experiments. When diluting, it is crucial to ensure that the final concentration of DMSO is kept low, typically not exceeding 0.1% in cell-based assays, to avoid solvent-induced cellular toxicity.[3] If you observe precipitation upon dilution, you may need to lower the final concentration of this compound or use a vehicle with co-solvents for in vivo experiments.
Experimental Protocols
In Vitro Stock Solution Preparation (125 mg/mL in DMSO)
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 125 mg/mL.
-
Vortex the solution briefly.
-
Place the vial in an ultrasonic water bath and sonicate until the solution is completely clear.[1]
-
Aliquot into single-use tubes and store at -20°C or -80°C.
In Vivo Formulation 1 (DMSO/PEG300/Tween-80/Saline)
This protocol yields a clear solution with a solubility of at least 2.17 mg/mL (3.51 mM).[1][2]
-
Prepare a 21.7 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, start with 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.
In Vivo Formulation 2 (DMSO/Corn Oil)
This protocol also yields a clear solution with a solubility of at least 2.17 mg/mL (3.51 mM).[1][2]
-
Prepare a 21.7 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear and uniform solution is achieved.
Visual Guides
Caption: Troubleshooting workflow for this compound dissolution issues.
Caption: Workflow for preparing in vivo formulation 1.
References
troubleshooting MC3482 experimental results
Welcome to the technical support center for MC3482. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific, cell-permeable inhibitor of Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine deacetylase family.[1][2][3][4] Its primary mechanism is the inhibition of SIRT5's desuccinylase, demalonylase, and deglutarylase activities.[5][6][7] By blocking SIRT5, this compound leads to an increase in the succinylation and other acyl-modifications of SIRT5 target proteins, thereby modulating their function. It does not affect the intracellular expression levels of the SIRT5 protein itself.[1][2]
Q2: What are the main cellular processes affected by this compound?
By inhibiting SIRT5, this compound influences a variety of metabolic and cellular signaling pathways. Key reported effects include:
-
Metabolic Regulation: It impacts glutamine metabolism, the urea cycle, glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid oxidation.[5][8][9]
-
Autophagy and Mitophagy: Treatment with this compound has been shown to increase levels of autophagy and mitophagy, processes critical for cellular homeostasis.[1][2] This is often linked to an increase in intracellular ammonia resulting from altered glutamine metabolism.[5][6]
-
Inflammation: this compound has demonstrated anti-inflammatory effects, notably by ameliorating microglia-induced neuroinflammation in models of ischemic stroke.[3][10]
Q3: How should I prepare and store this compound?
Proper handling of this compound is crucial for reliable experimental results. Please refer to the data tables below for solubility and storage information.
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Notes |
|---|---|---|
| DMSO | ≥ 117 mg/mL (189.11 mM) | Sonication or warming to 37°C can aid dissolution.[2][4] |
| Water | < 0.1 mg/mL | Considered insoluble.[2] |
| In Vivo Formulation 1 | ≥ 2.17 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In Vivo Formulation 2 | ≥ 2.17 mg/mL | 10% DMSO, 90% Corn oil.[1] |
Table 2: Storage Conditions for this compound
| Format | Storage Temperature | Shelf Life | Recommendations |
|---|---|---|---|
| Powder | -20°C | 3 years | Keep away from direct sunlight.[4] |
| Stock Solution (in DMSO) | -80°C | 1-2 years | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1][2] |
| Stock Solution (in DMSO) | -20°C | 1 month - 1 year | Shorter-term storage.[1][2] |
| In Vivo Working Solution | Prepare Fresh | Use same day | To ensure stability and prevent precipitation.[1] |
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Q4: I am not observing any effect after treating my cells with this compound. What could be the cause?
This is a common issue that can stem from several factors. Use the following workflow to diagnose the problem.
-
Compound Integrity: Ensure the compound has been stored correctly and has not expired. Avoid multiple freeze-thaw cycles of the stock solution.[1][2][11]
-
Experimental Parameters: Double-check the final concentration and incubation time. A commonly cited starting point is 50 µM for 24 hours.[1][2][5] Ensure the final DMSO concentration in your media is non-toxic to your cells (typically ≤ 0.1%).[4]
-
Target Expression: Confirm that your cell line expresses SIRT5 at a sufficient level. Also, verify that the downstream pathway you are measuring (e.g., autophagy, ammonia production) is active and measurable in your specific model.
-
Inhibitor Potency: Be aware that some studies have reported moderate inhibitory potency for this compound (e.g., 42% inhibition of desuccinylase activity at 50 µM).[6][7] A complete abolition of SIRT5 activity may not be achievable, and the resulting phenotype might be subtle. Consider performing a dose-response curve to determine the optimal concentration for your system.
Q5: My this compound solution appears cloudy or has precipitated in the culture medium. What should I do?
Precipitation can lead to inconsistent and inaccurate results.
-
Check Stock Concentration: Ensure your stock solution in DMSO is fully dissolved. If needed, gently warm the vial to 37°C or use a bath sonicator.[2][4]
-
Final Concentration: this compound has very low aqueous solubility.[2] When diluting the DMSO stock into your aqueous culture medium, ensure the final concentration does not exceed its solubility limit in that medium. Add the stock solution to the medium while vortexing or mixing to ensure rapid dispersal.
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes cause compounds to precipitate. If you suspect this, try reducing the serum percentage during treatment, if compatible with your experimental design.
Q6: I am seeing contradictory results, such as both pro-tumor and anti-tumor effects. Is this expected?
Yes, this can be expected due to the complex roles of SIRT5 and its downstream pathways. For instance, this compound induces autophagy.[1][5] Autophagy can act as a tumor suppressor in early stages but can also promote the survival of established tumors under stress.[5] Therefore, the ultimate effect of this compound can be highly context-dependent, varying with the cancer type, metabolic state of the cells, and the tumor microenvironment.
Key Experimental Protocols & Pathways
This compound Mechanism of Action
This compound acts by inhibiting SIRT5, which normally removes succinyl groups from lysine residues on target proteins. This inhibition leads to hyper-succinylation, altering the activity of key metabolic enzymes.
Protocol: Measuring Ammonia Accumulation in Cell Culture
This protocol is adapted from studies demonstrating this compound's effect on glutamine metabolism.[1][2] It provides a method to quantify a direct downstream effect of SIRT5 inhibition.
Materials:
-
Complete culture medium.
-
This compound stock solution (e.g., 50 mM in DMSO).
-
Vehicle control (DMSO).
-
Commercial ammonia assay kit.
-
Plate reader.
Procedure:
-
Cell Plating: Seed cells in a 12-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.
-
Treatment: The next day, remove the existing medium and replace it with fresh medium containing either 50 µM this compound or an equivalent volume of DMSO as a vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.[1][2]
-
Sample Collection: After incubation, carefully collect the culture medium from each well. Centrifuge briefly to pellet any floating cells or debris.
-
Quantification: Measure the ammonia concentration in the collected supernatant using a commercial ammonia assay kit, following the manufacturer’s instructions.
-
Normalization (Optional but Recommended): After collecting the medium, lyse the cells remaining in the wells and perform a protein quantification assay (e.g., BCA assay) to normalize the ammonia measurements to the total protein content in each well. This corrects for any differences in cell number.
-
Analysis: Compare the normalized ammonia levels between the this compound-treated and vehicle-treated groups. A successful experiment should show a significant increase in ammonia in the this compound-treated samples.
Table 3: Typical Experimental Parameters
| Parameter | Cell Lines | Concentration | Incubation Time | Expected Outcome |
|---|---|---|---|---|
| In Vitro | MDA-MB-231, C2C12[1][2] | 50 µM | 24 hours | Increased ammonia, increased autophagy/mitophagy[1][2] |
| In Vivo | Mouse (Ischemic Stroke Model)[10] | 2 mg/kg/day | 7 days | Reduced neuroinflammation, improved neurological function[10] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Sirtuin | TargetMol [targetmol.com]
- 5. Mitochondrial Sirtuins in Cancer: A Revisited Review from Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Sirtuin 5 Inhibitor this compound Ameliorates Microglia‑induced Neuroinflammation Following Ischaemic Stroke by Upregulating the Succinylation Level of Annexin-A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Investigating Potential Off-target Effects of MC3482
Welcome to the technical support center for MC3482. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and troubleshooting potential off-target effects of the SIRT5 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary and intended target of this compound is Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein deacylase family. This compound is a specific inhibitor of SIRT5, primarily targeting its desuccinylating activity.
Q2: Are there any known off-targets for this compound within the sirtuin family?
Q3: My experimental results with this compound are unexpected. Could off-target effects be the cause?
A3: While this compound is reported to be a specific SIRT5 inhibitor, unexpected results could potentially stem from several factors, including off-target effects, experimental conditions, or cell-type-specific responses. It is crucial to consider that this compound's primary mechanism is to increase protein succinylation by inhibiting SIRT5. Therefore, observed phenotypes are most likely linked to the downstream consequences of hyper-succinylation of SIRT5 target proteins. However, if you suspect off-target effects, we recommend a systematic approach to de-risk this possibility, as outlined in the troubleshooting guides below.
Q4: How does the mechanism of this compound (desuccinylation inhibition) help in predicting potential off-target effects?
A4: this compound's specificity for inhibiting desuccinylation over deacetylation is a key characteristic.[1] If you observe changes in protein acetylation levels in your experiments, this might suggest either a downstream indirect effect of SIRT5 inhibition or a potential off-target activity. Monitoring both succinylation and acetylation marks on your protein of interest or on a global scale can be a useful strategy to assess the specificity of this compound's action in your experimental system.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed After this compound Treatment
If you observe a phenotype that is not consistent with the known functions of SIRT5, consider the following troubleshooting steps:
1. Confirm On-Target Engagement:
-
Western Blot Analysis: The most direct way to confirm that this compound is active in your system is to assess the succinylation status of known SIRT5 substrates. An increase in the succinylation of these substrates upon this compound treatment would indicate on-target activity.
-
Dose-Response Curve: Perform a dose-response experiment to see if the unexpected phenotype correlates with the concentration of this compound used.
2. Evaluate Potential for Off-Target Effects:
-
Literature Review: Conduct a thorough literature search for your specific cell type or pathway of interest in the context of sirtuin inhibition to identify any previously reported similar phenotypes.
-
Use of Structurally Unrelated SIRT5 Inhibitors: If available, use a structurally different SIRT5 inhibitor to see if it recapitulates the same phenotype. If it does, it is more likely that the effect is on-target.
-
SIRT5 Knockdown/Knockout: The gold standard for confirming that an effect is mediated by SIRT5 is to use a genetic approach. If the phenotype observed with this compound is also present in SIRT5 knockdown or knockout cells, it strongly suggests the effect is on-target.
Issue 2: Concern About this compound's Specificity in a Novel System
When using this compound in a new biological context, it is prudent to perform experiments to validate its specificity.
1. In Vitro Selectivity Profiling:
-
Sirtuin Panel: If you have access to the necessary reagents, you can perform in vitro enzymatic assays to test the inhibitory activity of this compound against a panel of purified human sirtuins (SIRT1-7).
-
Kinome Profiling: For a broader assessment of off-target effects, especially if you suspect kinase inhibition, a kinome scan can be employed. This involves screening this compound against a large panel of kinases to identify any potential off-target interactions.
2. Cellular Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to assess the binding of this compound to SIRT5 and other potential targets in a cellular context.
-
Proteomics Approaches: Techniques like chemical proteomics can be used to pull down the direct binding partners of this compound in your cell lysate, providing a global view of its potential targets.
Data Presentation
Table 1: Known Selectivity Profile of this compound
| Target | Activity | Concentration | Reference |
| SIRT5 | Inhibition of desuccinylating activity | Effective at 50 µM in cell-based assays | [1] |
| SIRT1 | No inhibition reported | Not specified | [1] |
| SIRT3 | No inhibition reported | Not specified | [1] |
| SIRT2, SIRT4, SIRT6, SIRT7 | Data not publicly available | Not applicable |
Experimental Protocols
Protocol 1: Western Blot for Assessing Protein Succinylation
-
Cell Lysis: Lyse cells treated with this compound and control cells in RIPA buffer supplemented with protease and deacetylase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Immunoprecipitation (Optional): To enrich for your protein of interest, perform immunoprecipitation using an antibody specific to your target protein.
-
SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a pan-succinyl-lysine antibody to detect changes in the succinylation status of proteins. A loading control (e.g., β-actin or GAPDH) should also be probed on the same membrane.
-
Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands.
Visualizations
References
MC3482 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the SIRT5 inhibitor, MC3482, in long-term experiments. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific inhibitor of Sirtuin 5 (SIRT5), a NAD+-dependent deacetylase.[1][2][3][4] Its primary mechanism of action is the inhibition of SIRT5's desuccinylating activity, which can impact various cellular processes including metabolism, autophagy, and mitophagy.[1][3][5]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial for maintaining the stability and efficacy of this compound. Recommendations vary slightly by supplier, but general guidelines are summarized in the table below.
Q3: How should I prepare stock solutions of this compound?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[2] For in vitro experiments, the final concentration of DMSO in the culture medium should generally not exceed 0.1% to avoid solvent-induced cellular effects.[2]
Q4: Is this compound stable in aqueous solutions for long-term experiments?
For in vivo experiments, it is recommended to prepare fresh working solutions daily.[6] If a stock solution in an aqueous buffer is prepared, it is advisable to use it immediately. Prolonged storage of this compound in aqueous solutions may lead to hydrolysis and loss of activity. For cell culture experiments lasting several days, it is best to add freshly diluted this compound to the media at each change.
Troubleshooting Guide: Stability Issues in Long-Term Experiments
Problem: I am observing a decrease in the inhibitory effect of this compound over the course of my long-term experiment.
This could be due to the degradation of the compound. Here are some troubleshooting steps:
-
Verify Storage Conditions: Ensure that both the powder and stock solutions have been stored according to the manufacturer's recommendations. Refer to the data table below for a summary of storage guidelines.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to aliquot the stock solution into single-use volumes.[2]
-
Prepare Fresh Working Solutions: For multi-day experiments, prepare fresh working solutions from a frozen stock solution each day.[6] Avoid storing diluted, aqueous solutions of this compound.
-
Protect from Light: Some compounds are light-sensitive. While not explicitly stated for this compound, it is good practice to store solutions in amber vials or otherwise protected from light.
-
Perform a Quality Control Check: If you suspect degradation, you can perform a simple quality control experiment. Prepare a fresh solution from a new vial of this compound powder and compare its activity to your existing solution in a short-term assay.
Problem: My experimental results are inconsistent across different batches of this compound.
Batch-to-batch variability can occur. Here’s how to address this:
-
Request Certificate of Analysis (CoA): Contact the supplier to obtain the CoA for each batch. Compare the purity and other specifications.
-
Perform a Dose-Response Curve: For each new batch, perform a dose-response experiment to determine the IC50 value. This will help you to normalize the effective concentration used in your experiments.
-
Purchase Larger Batches: If possible, purchase a single, larger batch of this compound to ensure consistency across a series of long-term experiments.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage (Powder) | -20°C for up to 3 years | [1][2] |
| 4°C for up to 2 years | [1] | |
| Storage (Solvent) | -80°C for up to 2 years | [1] |
| -20°C for up to 1 year | [1] | |
| Solubility in DMSO | ≥ 117 mg/mL (189.11 mM) | [2][3] |
| Typical Cell Culture Conc. | 50 µM | [1][3] |
Experimental Protocols
Protocol: Inhibition of SIRT5 Desuccinylase Activity in Cell Culture
This protocol describes a general method for treating cultured cells with this compound to assess its effect on SIRT5-mediated processes.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231 or C2C12) at a desired density in a suitable culture vessel and allow them to adhere overnight.[1][3]
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of your this compound stock solution (e.g., 10 mM in DMSO).
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration (e.g., 50 µM). Ensure the final DMSO concentration is below 0.1%.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).[3] For longer-term experiments, the medium should be replaced with freshly prepared this compound-containing medium every 24-48 hours.
-
Analysis: After the incubation period, cells can be harvested for downstream analysis, such as Western blotting for succinylated proteins, or the culture medium can be collected to measure metabolites like ammonia.[1][3]
Visualizations
Caption: Troubleshooting workflow for this compound stability.
Caption: General experimental workflow for using this compound.
Caption: this compound inhibits SIRT5-mediated desuccinylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Sirtuin | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Navigating MC3482-Induced Cytotoxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing and understanding the cytotoxic effects of MC3482, a specific SIRT5 inhibitor, in cell lines. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and provide practical solutions for your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a specific inhibitor of Sirtuin 5 (SIRT5), a NAD+-dependent protein deacetylase predominantly located in the mitochondria.[1] Its primary mode of action is the inhibition of SIRT5's desuccinylase activity.[2] This enzymatic inhibition leads to downstream effects on cellular metabolism, including the urea cycle and fatty acid oxidation, as well as the induction of autophagy and mitophagy.[2]
Q2: How does inhibition of SIRT5 by this compound lead to cytotoxicity?
A2: Inhibition of SIRT5 can induce apoptosis, a form of programmed cell death.[1] The cytotoxic effect is linked to the disruption of mitochondrial function.[1] Specifically, SIRT5 inhibition can lead to the release of cytochrome c from the mitochondria into the cytoplasm.[3] This event is a critical step in the intrinsic apoptotic pathway. Additionally, targeting SIRT5 can modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis.[1][4] For instance, knockdown of SIRT5 has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1]
Q3: What is the recommended working concentration and treatment duration for this compound in cell culture experiments?
A3: A commonly reported concentration for this compound in cell culture is 50 µM with a treatment duration of 24 hours.[2] This concentration has been shown to effectively inhibit SIRT5 desuccinylating activity in cell lines such as the human breast cancer cell line MDA-MB-231 and the mouse myoblast cell line C2C12.[2] However, the optimal concentration and duration can be cell-type dependent and should be determined empirically through dose-response and time-course experiments.
Q4: How should I prepare and store this compound for in vitro use?
A4: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[2] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[2] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%.
Troubleshooting Guide
Problem 1: Higher than expected cytotoxicity or cell death observed at low concentrations of this compound.
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to cytotoxic agents.
-
Solution: Perform a dose-response experiment (e.g., using a range of concentrations from 1 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is minimal and consistent across all treatments, including a vehicle control (medium with solvent only).
-
-
Possible Cause 3: Compound Instability. this compound may degrade in culture medium over long incubation periods, releasing potentially more toxic byproducts.
-
Solution: Prepare fresh working solutions of this compound for each experiment. Consider shorter incubation times or replenishing the medium with fresh compound during longer experiments.
-
Problem 2: Inconsistent or variable cytotoxicity results between experiments.
-
Possible Cause 1: Cell Density. The number of cells seeded can influence the apparent cytotoxicity of a compound.
-
Solution: Maintain a consistent cell seeding density for all experiments. Optimize the seeding density to ensure cells are in the exponential growth phase during treatment.
-
-
Possible Cause 2: Passage Number. Cell lines can change their characteristics, including drug sensitivity, over multiple passages.
-
Solution: Use cells within a defined, low passage number range for all experiments to ensure consistency.
-
-
Possible Cause 3: Reagent Variability. Inconsistent preparation of this compound stock or working solutions.
-
Solution: Prepare a large batch of stock solution, aliquot, and store appropriately to be used across multiple experiments. Always vortex solutions before use to ensure homogeneity.
-
Problem 3: No significant cytotoxicity observed even at high concentrations of this compound.
-
Possible Cause 1: Cell Line Resistance. The target cell line may have intrinsic or acquired resistance mechanisms to SIRT5 inhibition-induced apoptosis.
-
Solution: Verify SIRT5 expression in your cell line. Consider using a different cell line known to be sensitive to mitochondrial-mediated apoptosis. You could also investigate the expression levels of anti-apoptotic proteins like Bcl-2 in your cells.
-
-
Possible Cause 2: Compound Inactivity. The this compound compound may have degraded.
-
Solution: Use a fresh stock of the compound. If possible, verify its activity through a biochemical assay for SIRT5 inhibition.
-
-
Possible Cause 3: Sub-optimal Assay Conditions. The chosen cytotoxicity assay may not be sensitive enough or appropriate for the mechanism of cell death induced by this compound.
-
Solution: Since this compound induces apoptosis, consider using assays that specifically measure apoptotic markers, such as caspase activation or Annexin V staining, in addition to viability assays like MTT or LDH release.
-
Quantitative Data Summary
| Cell Line | Organism | Cell Type | Observed Effect of this compound / SIRT5 Inhibition | Reference |
| MDA-MB-231 | Human | Breast Cancer | 50 µM this compound inhibits SIRT5 desuccinylating activity. | [2] |
| C2C12 | Mouse | Myoblast | 50 µM this compound inhibits SIRT5 desuccinylating activity. | [2] |
| Bel-7402 | Human | Hepatocellular Carcinoma | SIRT5 knockdown suppresses cell proliferation and increases apoptosis. | [1] |
| Huh7 | Human | Hepatocellular Carcinoma | SIRT5 knockdown suppresses cell proliferation and increases apoptosis. | [1] |
| Gastric Cancer Cells | Human | Gastric Cancer | SIRT5 is degraded during apoptosis. | [5] |
| Bovine Mammary Epithelial Cells | Bovine | Epithelial | This compound treatment increased the expression of pro-apoptotic Bax and caspase-3, and decreased the anti-apoptotic Bcl-2. | [4] |
Key Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a method to assess the concentration of this compound that inhibits the metabolic activity of a cell population by 50%.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical starting range could be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration determined from the MTT assay) for the chosen duration.
-
Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Visualizing the Molecular Landscape
To better understand the processes involved in this compound-induced cytotoxicity, the following diagrams illustrate key pathways and workflows.
Caption: SIRT5 Inhibition-Induced Apoptotic Pathway.
Caption: Experimental Workflow for Assessing this compound Cytotoxicity.
Caption: Troubleshooting Logic for this compound Cytotoxicity Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. SIRT5 regulates autophagy and apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vitro Potency of MC3482
Welcome to the technical support center for MC3482, a specific inhibitor of Sirtuin 5 (SIRT5). This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving this compound, with a focus on addressing its characteristically low in vitro potency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific inhibitor of Sirtuin 5 (SIRT5), a member of the class III histone deacetylase (HDAC) family.[1] Its primary mechanism of action is the inhibition of SIRT5's desuccinylating activity.[2][3][4][5][6] By blocking this activity, this compound can modulate various metabolic pathways, including those involved in ammonia detoxification and glutamine metabolism.[4][6][7]
Q2: I am observing very weak inhibition of SIRT5 in my in vitro assay, even at high concentrations of this compound. Is this expected?
Yes, this is a known characteristic of this compound. Published data indicates that this compound exhibits low in vitro potency.[4][6] For instance, at a concentration of 50 μM, it has been reported to inhibit only 42% of SIRT5's desuccinylase activity.[4][6] Therefore, observing weak inhibition in a biochemical assay is not unusual.
Q3: How can I be sure that the this compound I'm using is active?
Given its low intrinsic potency, it is crucial to include appropriate positive controls in your experiments. In cell-based assays, a known downstream effect of SIRT5 inhibition by this compound is an increase in autophagy and mitophagy.[2][3] Observing these phenotypes in cell lines such as MDA-MB-231 or C2C12 after treatment with 50 μM this compound for 24 hours can serve as a qualitative confirmation of its activity.[2][3]
Q4: Are there alternative, more potent SIRT5 inhibitors I could use as a positive control or for comparison?
Yes, several other SIRT5 inhibitors with higher in vitro potency have been developed. For example, certain thiosuccinyl peptides have been shown to be potent and selective SIRT5 inhibitors.[8] Another compound, GW5074, has been noted to inhibit the desuccinylase activity of SIRT5.[9] Including such compounds in your experimental design can help benchmark the effects of this compound.
Troubleshooting Guide: Low In Vitro Potency
This section provides actionable steps to troubleshoot experiments where the observed potency of this compound is lower than expected or not reproducible.
Issue 1: Suboptimal Compound Solubility and Stability
Poor solubility can drastically reduce the effective concentration of this compound in your assay, leading to artificially low potency.
Troubleshooting Steps:
-
Use Fresh, High-Quality DMSO: this compound is soluble in DMSO.[2][3][5] Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of many compounds. Always use newly opened, anhydrous, high-quality DMSO to prepare your stock solutions.[2][8]
-
Employ Sonication: If you observe precipitation or cloudiness when preparing your stock or working solutions, brief sonication can aid in dissolution.[2][5] Gentle warming to 37°C may also be beneficial.[3]
-
Proper Storage of Stock Solutions: Store stock solutions of this compound at -20°C or -80°C for long-term stability.[2][10] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5]
-
Final DMSO Concentration: In cell-based assays, ensure the final concentration of DMSO does not exceed 0.1% to avoid solvent-induced cytotoxicity or off-target effects.[5]
Issue 2: Inappropriate Assay Design
The choice of in vitro assay can significantly influence the apparent potency of an inhibitor.
Troubleshooting Steps:
-
Verify Substrate Specificity: SIRT5 is a robust desuccinylase, demalonylase, and deglutarylase, but a very weak deacetylase.[6][7][11] Using an assay that relies on a generic acetylated peptide substrate will likely show very low or no inhibition by this compound.
-
Recommendation: Use a substrate that is specific for SIRT5's desuccinylase activity, such as a succinylated peptide. A well-characterized substrate is a succinylated peptide derived from carbamoyl phosphate synthetase 1 (CPS1).[12]
-
-
Consider Alternative Assay Formats: Commercially available fluorescence-based assays (e.g., "Fluor-de-Lys") can sometimes produce artifacts.[3]
-
Optimize Enzyme and Substrate Concentrations: Ensure that your assay is running under optimal conditions. The concentrations of recombinant SIRT5, the peptide substrate, and the NAD+ cofactor should be carefully titrated. High concentrations of the enzyme or substrate may require higher concentrations of the inhibitor to achieve significant inhibition.
Issue 3: Cellular Context and Permeability
In cell-based assays, the physiological state of the cells and the ability of the compound to reach its target are critical factors.
Troubleshooting Steps:
-
Assess Downstream Readouts: Instead of relying solely on a direct measure of SIRT5 enzymatic activity, consider assessing a downstream functional consequence of SIRT5 inhibition.
-
Optimize Cell Treatment Conditions:
-
Cell Density: Ensure that cell density is consistent across experiments, as this can affect cellular metabolism and drug response.
-
Serum Concentration: The presence of serum proteins can bind to small molecules and reduce their effective concentration. Consider reducing the serum concentration during the treatment period if compatible with your cell line.
-
Treatment Duration: A 24-hour treatment period is a common starting point for this compound.[2][3] However, it may be necessary to optimize the incubation time for your specific cell line and endpoint.
-
-
Consider the Metabolic State of Your Cells: SIRT5 activity is intrinsically linked to cellular metabolism.[13]
-
Recommendation: Be aware that factors like glucose concentration in the culture medium can influence the metabolic state of your cells and potentially alter their sensitivity to SIRT5 inhibition. Maintain consistent culture conditions to ensure reproducibility.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound found in the literature.
| Parameter | Value | Cell Line/System | Source(s) |
| Target | Sirtuin 5 (SIRT5) | N/A | [1][2][5] |
| Mechanism | Inhibition of desuccinylase activity | N/A | [2][4][6] |
| In Vitro Inhibition | 42% inhibition at 50 µM | Biochemical Assay | [4][6] |
| Typical Cell-Based Concentration | 50 µM | MDA-MB-231, C2C12 | [2][3] |
| Solubility in DMSO | 117-125 mg/mL | N/A | [2][5][8] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM).
-
To aid dissolution, vortex the vial thoroughly. If necessary, place the vial in an ultrasonic water bath for 5-10 minutes.[2][5]
-
Once fully dissolved, create single-use aliquots of the stock solution in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[10]
-
Protocol 2: In Vitro SIRT5 Desuccinylase Inhibition Assay (HPLC-based)
This protocol is a generalized procedure based on common methodologies for sirtuin assays.
-
Materials:
-
Recombinant human SIRT5 enzyme
-
Succinylated peptide substrate (e.g., a peptide containing a succinyl-lysine residue)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound dissolved in DMSO
-
Reaction termination solution (e.g., 1% Trifluoroacetic Acid - TFA)
-
HPLC system with a C18 column
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant SIRT5 enzyme, and the succinylated peptide substrate in a 96-well plate or microcentrifuge tubes.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture. It is advisable to perform a pre-incubation of the enzyme with the inhibitor for 10-15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding NAD+.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of product formation.
-
Stop the reaction by adding the termination solution (e.g., TFA).
-
Analyze the samples by reverse-phase HPLC. The separation of the succinylated substrate from the desuccinylated product allows for direct quantification.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value if a sufficient dose-response is achieved.
-
Visualizations
References
- 1. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [open.bu.edu]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 5. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
minimizing variability in MC3482-treated samples
Diagram: Troubleshooting Inconsistent Results
The following decision tree can help diagnose the root cause of unexpected or inconsistent experimental outcomes.
Caption: Troubleshooting decision tree for diagnosing inconsistent results.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM MC3482 Stock Solution
This protocol describes how to prepare a concentrated stock solution of this compound, which is essential for accurate and repeatable experiments.
Materials:
-
This compound powder (M.Wt: 618.68 g/mol )
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortexer
Methodology:
-
Pre-Weigh Compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate Required DMSO Volume: To prepare a 10 mM stock solution, use the following formula: Volume (µL) = (Mass of this compound in mg / 618.68) * 100,000 Example: For 1 mg of this compound, you would need (1 / 618.68) * 100,000 ≈ 161.6 µL of DMSO.
-
Dissolution: Add the calculated volume of high-quality DMSO directly to the vial containing the this compound powder.
-
Ensure Complete Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solution is clear and no particulates are visible. If needed, gentle warming (37°C) or brief sonication can be applied.
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials to minimize contamination and avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term use (up to 1 year).
Protocol 2: General Protocol for In Vitro Treatment of Adherent Cells
This protocol provides a standardized workflow for treating adherent cell lines with this compound to minimize variability.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, tissue culture-treated plates (e.g., 6-well or 96-well)
-
Vehicle (DMSO)
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into the desired plate format at a density that will ensure they are in the exponential growth phase and approximately 60-80% confluent at the time of treatment.
-
Incubation: Incubate the plates overnight (or for at least 12 hours) under standard conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment and recovery.
-
Preparation of Working Solutions:
-
Pre-warm the complete culture medium to 37°C.
-
Prepare serial dilutions of the this compound stock solution in fresh, pre-warmed medium to achieve the final desired concentrations. For example, to achieve a 50 µM final concentration from a 10 mM stock, you can perform a 1:200 dilution.
-
Prepare a vehicle control working solution containing the same final concentration of DMSO as the highest this compound dose.
-
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Gently add the prepared medium containing this compound or the vehicle control to the respective wells.
-
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24 hours).
-
Downstream Analysis: After the incubation period, harvest the cells for downstream analysis (e.g., Western blotting, qPCR, metabolic assays) according to your specific experimental plan.
Signaling Pathways and Workflows
Diagram: this compound Mechanism of Action
This diagram illustrates the core signaling pathway affected by this compound.
Validation & Comparative
MC3482: A Comparative Analysis of Selectivity for SIRT5 Over SIRT1 and SIRT3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor MC3482's selectivity for Sirtuin 5 (SIRT5) versus Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3). The information is compiled to assist researchers in evaluating this compound for their experimental needs, with a focus on objective data and established experimental protocols.
Quantitative Selectivity Profile of this compound
This compound has been identified as a specific inhibitor of SIRT5, a member of the sirtuin family of NAD+-dependent deacylases.[1][2][3] Experimental data demonstrates its high selectivity for SIRT5 over other sirtuin isoforms, particularly the well-studied SIRT1 and the mitochondrial SIRT3.
A key study by Polletta et al. (2015) provides quantitative insights into this selectivity. At a concentration of 50 μM, this compound was shown to inhibit the desuccinylase activity of SIRT5 by 42%.[4][5] In contrast, under the same experimental conditions, this compound exhibited no significant inhibition of SIRT1 and only a marginal 8% inhibition of SIRT3 activity.[4] This data underscores the preferential targeting of SIRT5 by this compound.
| Target Sirtuin | This compound Concentration | % Inhibition | Reference |
| SIRT5 | 50 μM | 42% | Polletta et al., 2015[4][5] |
| SIRT1 | 50 μM | Not Significant | Polletta et al., 2015[4] |
| SIRT3 | 50 μM | 8% | Polletta et al., 2015[4] |
Experimental Protocols
The following outlines a representative methodology for assessing the inhibitory activity and selectivity of compounds like this compound against sirtuin enzymes. This is a composite protocol based on standard practices in the field.
In Vitro Sirtuin Activity Assay (Fluorometric)
This assay measures the deacylase activity of sirtuins using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT1, SIRT3, and SIRT5 enzymes
-
Fluorogenic acylated peptide substrate (e.g., a succinylated peptide for SIRT5, an acetylated peptide for SIRT1 and SIRT3)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
This compound (or other test inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic peptide substrate, and NAD+.
-
Add the desired concentration of this compound to the appropriate wells. Include wells with a known inhibitor as a positive control and wells with solvent (e.g., DMSO) as a negative control.
-
Initiate the enzymatic reaction by adding the respective recombinant sirtuin enzyme (SIRT1, SIRT3, or SIRT5) to the wells.
-
Incubate the plate at 37°C for a specified period (e.g., 1-2 hours).
-
Stop the reaction and add the developer solution. The developer, often containing trypsin, cleaves the deacetylated/desuccinylated substrate, releasing the fluorophore.
-
Incubate at room temperature for a short period to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant signaling pathways involving SIRT1, SIRT3, and SIRT5, and a typical experimental workflow for evaluating sirtuin inhibitors.
Caption: Simplified signaling pathways of SIRT1, SIRT3, and SIRT5.
Caption: Workflow for evaluating sirtuin inhibitor selectivity.
References
Comparative Efficacy of MC3482 and Other SIRT5 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of MC3482 with other known SIRT5 inhibitors. The information is supported by experimental data and detailed methodologies to aid in the selection of appropriate research tools.
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a significant role in regulating various metabolic pathways by removing succinyl, malonyl, and glutaryl groups from lysine residues of target proteins. Its involvement in cellular metabolism, including the urea cycle, fatty acid oxidation, and glycolysis, has made it an attractive target for drug discovery in areas such as metabolic diseases and cancer.[1][2] This guide focuses on comparing the efficacy of a specific SIRT5 inhibitor, this compound, with other available inhibitors.
Quantitative Comparison of SIRT5 Inhibitor Efficacy
The following table summarizes the inhibitory potency of this compound and other selected SIRT5 inhibitors. It is important to note that the inhibitory concentrations (IC50 values) can vary depending on the experimental conditions, including the substrate used (e.g., succinylated vs. acetylated peptide), the specific assay method, and the concentration of co-factors like NAD+.
| Inhibitor | Type | Target Activity | IC50 / % Inhibition | Selectivity Notes | Reference(s) |
| This compound | Small Molecule | Desuccinylase | ~42% inhibition at 50 µM | Selective for SIRT5 over SIRT1 and SIRT3. | [3] |
| Suramin | Small Molecule | Desuccinylase | 22 - 25 µM | Also inhibits SIRT1 and SIRT2. | [3][4] |
| Nicotinamide | Small Molecule | Desuccinylase | ~150 µM | Pan-sirtuin inhibitor. Much weaker for SIRT5 deacetylase activity. | [3][5] |
| Thiosuccinyl Peptides (e.g., H3K9TSu) | Peptide-based | Desuccinylase | 5 µM | Specific for SIRT5; does not inhibit SIRT1-3. | [4] |
| Compound 31 (3-thioureidopropanoic acid derivative) | Small Molecule | Deglutarylase | 3.0 µM | Highly selective for SIRT5 over SIRT1-3 and 6. | [3] |
| Compound 39 (CPS1 analogue) | Peptide-based | Desuccinylase | 15.4 nM | Highly potent and selective. | [3] |
| Oleanolic Acid | Natural Product | Desuccinylase | 70 µM | [6] | |
| Echinocystic Acid | Natural Product | Desuccinylase | 40 µM | [6] |
Experimental Protocols
The determination of SIRT5 inhibitory activity is crucial for the evaluation and comparison of compounds like this compound. Below are detailed methodologies for common in vitro assays used to assess SIRT5 inhibition.
Fluorogenic Deacylase Assay
This is a widely used method for high-throughput screening of SIRT5 inhibitors.
-
Reagents and Materials:
-
Recombinant human SIRT5 enzyme.
-
Fluorogenic substrate (e.g., a peptide containing a succinylated or glutarylated lysine coupled to a fluorophore like AMC).
-
NAD+ (co-substrate).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (containing a protease that cleaves the deacylated peptide to release the fluorophore).
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the SIRT5 enzyme, NAD+, and the test inhibitor (or vehicle control).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate the development step by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 15-30 minutes) to allow for the release of the fluorophore.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm for AMC).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
HPLC-Based Deacylase Assay
This method provides a direct measure of substrate conversion and is often used for more detailed kinetic studies.
-
Reagents and Materials:
-
Recombinant human SIRT5 enzyme.
-
Non-labeled acylated peptide substrate (e.g., a succinylated peptide).
-
NAD+.
-
Assay buffer.
-
Test inhibitors.
-
Quenching solution (e.g., trifluoroacetic acid).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
-
Procedure:
-
Set up the enzymatic reaction as described for the fluorogenic assay.
-
After the incubation period, stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject the supernatant into the HPLC system.
-
Separate the acylated substrate and the deacylated product using a suitable gradient of solvents (e.g., water and acetonitrile with 0.1% trifluoroacetic acid).
-
Monitor the elution of the peptides by UV absorbance at a specific wavelength (e.g., 214 nm).
-
Quantify the peak areas of the substrate and product to determine the extent of the reaction.
-
Calculate the percentage of inhibition and IC50 values as described above.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving SIRT5 and a typical experimental workflow for inhibitor screening.
Figure 1. SIRT5 regulation of key metabolic pathways.
Figure 2. A typical workflow for screening SIRT5 inhibitors.
Conclusion
This compound is a valuable tool for studying the biological functions of SIRT5 due to its specificity. While it may not be the most potent inhibitor available when compared to some peptide-based compounds, its small molecule nature offers advantages in terms of cell permeability and potential for further development. The choice of a SIRT5 inhibitor for a particular study will depend on the specific requirements of the experiment, including the desired potency, selectivity, and the biological system being investigated. This guide provides the necessary data and protocols to make an informed decision.
References
- 1. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of MC3482's Inhibitory Effect on SIRT5
This guide provides a comprehensive comparison of MC3482, a specific inhibitor of Sirtuin 5 (SIRT5), with other alternative inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the modulation of SIRT5 activity. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and experimental workflows to offer an objective assessment of this compound's performance.
Introduction to SIRT5 and its Inhibition
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases. Primarily located in the mitochondria, SIRT5 is a critical regulator of metabolic pathways, including the urea cycle, fatty acid oxidation, and oxidative stress responses. It exhibits robust demalonylase, desuccinylase, and deglutarylase activities. Given its role in various physiological and pathological processes, including cancer and metabolic disorders, the development of potent and selective SIRT5 inhibitors is a significant area of research. This compound has emerged as a specific inhibitor of SIRT5, and this guide evaluates its inhibitory effects in comparison to other known modulators.
Quantitative Comparison of SIRT5 Inhibitors
The following table summarizes the inhibitory potency and selectivity of this compound and a selection of alternative SIRT5 inhibitors. While a precise IC50 value for this compound is not consistently reported in the public domain, its inhibitory activity has been characterized at a specific concentration.
| Inhibitor | Type | Target | IC50 / % Inhibition | Selectivity Profile | Reference(s) |
| This compound | Small Molecule | SIRT5 | ~42% inhibition at 50 µM (desuccinylase activity) | Specific for SIRT5; no significant inhibition of SIRT1 or SIRT3 at 50 µM.[1][2] | [1][2] |
| Suramin | Small Molecule | Pan-sirtuin inhibitor | SIRT5 IC50: ~22 µM (deacetylase) | Also inhibits SIRT1 (IC50: ~0.3 µM) and SIRT2 (IC50: ~1.2 µM).[3] | [3] |
| Thiosuccinyl Peptide (H3K9TSu) | Peptide-based | SIRT5 | IC50: ~5 µM (desuccinylase) | >20-fold selective for SIRT5 over SIRT1-3. | |
| Cyclic Pentapeptide | Peptide-based | SIRT5 | IC50: ~7.5 µM (deacetylase) | >26-fold selective for SIRT5 over SIRT1/2/3/6 (IC50s > 200 µM).[4] | [4] |
| Compound 47 | Small Molecule | SIRT5 | IC50: 0.21 µM | >3800-fold selective for SIRT5 over SIRT1/2/3/6.[4] | [4] |
| NRD167 | Small Molecule | SIRT5 | Potent and selective SIRT5 inhibitor (specific IC50 not provided in the search result). | Selective for SIRT5.[3] | [3] |
| Balsalazide | Small Molecule | SIRT5 | IC50: 5.3 μM | Selective for SIRT5 over SIRT1-3. | |
| Oleanolic Acid | Natural Product | SIRT5 | IC50: ~70 µM | [1] | |
| Echinocystic Acid | Natural Product | SIRT5 | IC50: ~40 µM | [1] |
Experimental Protocols
In Vitro SIRT5 Inhibition Assay (Fluorogenic)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against SIRT5 desuccinylase activity using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a peptide containing a succinylated lysine residue linked to a fluorophore like AMC)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, e.g., Trypsin, to cleave the deacetylated product and release the fluorophore)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO) and a no-enzyme control.
-
In the 96-well plate, add the assay buffer, the test compound dilutions, and the SIRT5 enzyme.
-
Initiate the reaction by adding the NAD+ and the fluorogenic SIRT5 substrate to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the enzymatic reaction and proceed with the development step by adding the developer solution to each well.
-
Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay for SIRT5 Inhibition
This protocol is based on the methodology used to validate the inhibitory effect of this compound on SIRT5's desuccinylating activity in cells.[5]
Cell Lines:
-
MDA-MB-231 (human breast cancer cells)
-
C2C12 (mouse myoblast cells)
Procedure:
-
Culture the cells in appropriate media and conditions until they reach the desired confluency.
-
Treat the cells with the SIRT5 inhibitor (e.g., 50 µM this compound) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Harvest the cells and prepare whole-cell lysates.
-
Determine the total protein concentration of the lysates.
-
Analyze the global succinylation levels of proteins by Western blotting using an anti-succinyl-lysine antibody. An increase in the succinylation signal in the inhibitor-treated cells compared to the control indicates SIRT5 inhibition.
-
To assess the impact on specific pathways, downstream effects can be measured. For instance, in the context of this compound's effect on glutamine metabolism, ammonia levels in the culture medium can be quantified.[6]
Visualization of Signaling Pathways and Workflows
SIRT5-Mediated Regulation of Ammonia-Induced Autophagy
The following diagram illustrates the signaling pathway through which SIRT5 regulates glutamine metabolism and subsequently influences ammonia-induced autophagy. Inhibition of SIRT5 by compounds like this compound leads to an increase in the succinylation and activity of glutaminase (GLS), resulting in elevated ammonia levels and the induction of autophagy and mitophagy.
Caption: SIRT5 negatively regulates glutaminase (GLS) activity through desuccinylation.
Experimental Workflow for Validating SIRT5 Inhibition
The diagram below outlines the general experimental workflow for validating the inhibitory effect of a compound on SIRT5, from initial in vitro screening to cell-based assays.
Caption: A typical workflow for the validation of SIRT5 inhibitors.
References
- 1. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. glpbio.com [glpbio.com]
- 6. researchcollaborations.elsevier.com [researchcollaborations.elsevier.com]
MC3482 vs. SIRT5 Knockdown: A Comparative Guide for Researchers
This guide provides an objective comparison between two common methods for studying the function of Sirtuin 5 (SIRT5): the pharmacological inhibitor MC3482 and genetic knockdown techniques. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting SIRT5.
SIRT5 is a NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a crucial role in cellular homeostasis by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1][2] This activity modulates key metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and nitrogen metabolism.[1][3][4] Given its diverse roles, SIRT5 has emerged as a potential therapeutic target for various diseases, including cancer and metabolic disorders.[2][5]
Comparison of Effects: this compound vs. SIRT5 Knockdown
Both this compound and SIRT5 knockdown aim to inhibit SIRT5 function, leading to overlapping biological effects. However, the specific nature of the inhibition (pharmacological vs. genetic) can result in different outcomes. The following table summarizes the comparative effects based on available experimental data.
| Feature | This compound | SIRT5 Knockdown | References |
| Mechanism of Action | Specific inhibitor of SIRT5's desuccinylating activity. | Reduction or complete removal of SIRT5 protein expression via siRNA, shRNA, or CRISPR/Cas9. | [6][7][8] |
| SIRT5 Activity | Inhibits desuccinylase activity. At 50 µM, inhibits ~40-42% of activity in MDA-MB-231 cells. | Markedly reduces or eliminates all known enzymatic activities (desuccinylation, demalonylation, deglutarylation) due to protein depletion. | [3][8][9] |
| Selectivity | Selective for SIRT5 over SIRT1 and SIRT3 at tested concentrations. Effects on other sirtuins are not fully reported. | Highly specific to SIRT5, assuming no off-target effects of the genetic tool. | [3] |
| Effect on Ammonia Levels | Increases cellular ammonia levels. | Increases cellular ammonia levels. | [3][6] |
| Autophagy/Mitophagy | Increases ammonia-induced autophagy and mitophagy. | Increases ammonia-induced autophagy and mitophagy. | [5][6][10] |
| Glutaminase (GLS) | Leads to increased GLS succinylation and elevated cellular glutamate. | Decreases GLS protein abundance and increases its succinylation and ubiquitination. | [3][11] |
| Cell Proliferation (Cancer) | Suppresses breast cancer cell growth. | Inhibits proliferation and anchorage-independent growth of breast and lung cancer cells. | [5][8][11] |
| Oxidative Stress | Protects against oxidative insult in some contexts. | Genetic disruption leads to increased oxidative stress. | [3][8] |
| Mitochondrial Function | May impact mitochondrial function through inhibition of SIRT5 targets. | Depletion impairs ATP production, decreases mitochondrial membrane potential, and leads to mitochondrial fragmentation. | [12][13][14] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
SIRT5's Role in Cellular Metabolism
This diagram illustrates the central role of SIRT5 in regulating various metabolic pathways through its deacylase activity.
Caption: SIRT5 modulates key metabolic enzymes and cellular processes.
Experimental Workflow: this compound vs. SIRT5 Knockdown
This diagram outlines a typical experimental workflow for comparing the effects of this compound treatment with SIRT5 knockdown in a cell-based model.
Caption: Workflow for comparing this compound and SIRT5 knockdown effects.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this comparison guide.
SIRT5 Knockdown using shRNA
-
Cell Culture: MDA-MB-231 breast cancer cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
shRNA Transduction: Lentiviral particles containing shRNAs targeting SIRT5 or a non-targeting control are used to transduce the cells in the presence of polybrene (8 µg/mL).
-
Selection: After 48 hours, the cells are selected with puromycin (2 µg/mL) for 3-5 days to generate stable knockdown cell lines.
-
Verification: Knockdown efficiency is confirmed by Western blot analysis of SIRT5 protein levels.[11]
This compound Treatment
-
Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution.[15]
-
Cell Treatment: Cells, such as MDA-MB-231 or C2C12, are seeded in appropriate culture plates.[6][10] The following day, the media is replaced with fresh media containing this compound at the desired concentration (e.g., 50 µM) or a vehicle control (e.g., DMSO).[6][10]
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24 hours) before being harvested for downstream analysis.[6][10]
Western Blot for Protein Succinylation
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
Immunoprecipitation (for specific protein succinylation): An antibody against the protein of interest (e.g., GLS) is used to immunoprecipitate the protein from the cell lysates.[11]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against pan-succinyl-lysine or a specific protein, followed by an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.[11]
Ammonia Measurement
-
Sample Collection: Culture medium from cells treated with this compound or from SIRT5 knockdown cells is collected.[6][10]
-
Assay: Ammonia levels in the medium are measured using a commercially available ammonia assay kit according to the manufacturer's instructions. The assay is typically based on the reductive amination of α-ketoglutarate catalyzed by glutamate dehydrogenase.
Conclusion
Both this compound and SIRT5 knockdown are valuable tools for investigating the biological functions of SIRT5. SIRT5 knockdown offers a more complete ablation of SIRT5's enzymatic activities, which can be advantageous for studying the full impact of its loss. However, potential off-target effects of the genetic tools and the time required to generate stable cell lines are limitations.
This compound, as a pharmacological inhibitor, allows for acute and dose-dependent inhibition of SIRT5's desuccinylase activity, providing temporal control that is not possible with genetic knockdown.[6][9] This makes it particularly useful for studying the immediate effects of SIRT5 inhibition and for in vivo studies.[8][16] However, its inhibitory effect is partial at commonly used concentrations, and its selectivity against the full panel of sirtuins has not been exhaustively characterized.[3]
The choice between this compound and SIRT5 knockdown will depend on the specific research question. For elucidating the fundamental roles of SIRT5, genetic approaches may be more appropriate. For validating SIRT5 as a druggable target and for preclinical studies, a potent and selective inhibitor like this compound is indispensable.[8] In many cases, using both approaches in parallel can provide more robust and complementary data.
References
- 1. mdpi.com [mdpi.com]
- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Sirtuins in Cancer: A Revisited Review from Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. SIRT5 deficiency suppresses mitochondrial ATP production and promotes AMPK activation in response to energy stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sirtuin 5 protects mitochondria from fragmentation and degradation during starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | Sirtuin | TargetMol [targetmol.com]
- 16. The Sirtuin 5 Inhibitor this compound Ameliorates Microglia‑induced Neuroinflammation Following Ischaemic Stroke by Upregulating the Succinylation Level of Annexin-A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MC3482 and Other Sirtuin Inhibitors: A Guide for Researchers
This guide provides a detailed comparative analysis of the sirtuin 5 (SIRT5) inhibitor, MC3482, and other prominent sirtuin inhibitors. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to aid in the selection of appropriate chemical tools for sirtuin research. The content covers inhibitor selectivity, potency, and mechanisms of action, supplemented with detailed experimental protocols and signaling pathway diagrams.
Introduction to Sirtuins and Their Inhibition
Sirtuins are a family of NAD+-dependent protein deacylases that play crucial roles in regulating cellular processes such as metabolism, stress responses, and aging.[1][2] The seven mammalian sirtuins (SIRT1-7) exhibit diverse subcellular localizations and substrate specificities, making them attractive therapeutic targets for a range of diseases.[2][3] The development of small molecule inhibitors that can selectively target specific sirtuin isoforms is critical for both elucidating their biological functions and for therapeutic applications.[2][4] this compound has emerged as a specific inhibitor of SIRT5, an isoform primarily known for its desuccinylase, demalonylase, and deglutarylase activities.[5][6][7][8]
This compound: A Specific SIRT5 Inhibitor
This compound is a chemical probe used in research to investigate the functions of SIRT5.[9] It selectively inhibits the desuccinylating activity of SIRT5.[5][7] Studies have shown that treatment with 50 μM this compound inhibits SIRT5's desuccinylating activity without affecting its intracellular expression levels.[5][6][7] This inhibition leads to downstream cellular effects, including the induction of autophagy and mitophagy.[5][6] Recent in vivo research has demonstrated that this compound can ameliorate microglia-induced neuroinflammation following an ischemic stroke in mice by increasing the succinylation of the protein Annexin-A1.[10]
Comparative Data of Sirtuin Inhibitors
The efficacy and selectivity of sirtuin inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for this compound and other commonly used sirtuin inhibitors against various sirtuin isoforms.
| Inhibitor | Primary Target(s) | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | SIRT5 IC50 | SIRT6 IC50 | Selectivity Notes and Other Targets |
| This compound | SIRT5 | No inhibition | No inhibition | No inhibition | ~42% inhibition at 50 µM[8] | N/A | Specific for SIRT5 desuccinylating activity.[5][6][7] |
| Sirtinol | SIRT1, SIRT2 | 40 µM[4] | 38 µM[11] | N/A | No effect[11] | N/A | One of the earliest identified sirtuin inhibitors.[4] |
| EX-527 (Selisistat) | SIRT1 | ~100 nM | ~10 µM | ~20 µM | No effect on deacetylation[11] | N/A | Potent and selective SIRT1 inhibitor, ~100-fold more potent against SIRT1 than SIRT2/3.[11] |
| AGK2 | SIRT2 | >40 µM | 3.5 µM[1][12] | >40 µM | N/A | N/A | Selective SIRT2 inhibitor.[1][12] |
| SirReal2 | SIRT2 | N/A | 140 nM[12] | N/A | N/A | N/A | Potent and selective SIRT2 inhibitor.[12] |
| TM (Thiomyristoyl) | SIRT2 | 98 µM[12] | 28 nM[12] | Not inhibited at 200 µM[12] | N/A | Not inhibited | Highly potent and selective SIRT2 inhibitor; also inhibits SIRT2 demyristoylation activity.[13] |
| 3-TYP | SIRT3 | 88 nM[12] | 92 nM[12] | 16 nM[12] | N/A | N/A | Selective for SIRT3 over SIRT1 and SIRT2.[12] |
| Suramin | SIRT5 | N/A | N/A | N/A | 22 µM[8] | N/A | Also inhibits SIRT1 and SIRT2; known to have multiple other protein targets.[8] |
| Tenovin-6 | SIRT1, SIRT2 | Yes | Yes | N/A | N/A | N/A | Dual inhibitor of SIRT1 and SIRT2.[12] |
N/A: Data not available in the provided search results.
In Vivo Experimental Data for this compound
In vivo studies are crucial for validating the therapeutic potential of inhibitors. The following table summarizes a key in vivo experiment performed with this compound.
| Study Focus | Animal Model | Dosing Regimen | Key Findings | Reference |
| Neuroinflammation in Ischemic Stroke | Mouse model of middle cerebral artery occlusion | 2 mg/kg this compound daily for 7 days via lateral ventricular injection | Reduced infarct size, decreased inflammatory factors, and improved long-term neurological function.[10] | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize sirtuin inhibitors.
General Sirtuin Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the IC50 of an inhibitor against a specific sirtuin isoform.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3, SIRT5)
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated or succinylated lysine adjacent to a fluorophore)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Assay Buffer (e.g., 20 mM Tris pH 7.8, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Developing solution
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the sirtuin enzyme to each well.
-
Add the various concentrations of the test inhibitor to the wells. Include a "no inhibitor" control (DMSO vehicle) and a "max inhibitor" control.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+ to each well.
-
Monitor the increase in fluorescence intensity over time (e.g., every 20 seconds for 5-30 minutes) using a microplate reader (e.g., λex = 320 nm and λem = 408 nm).[14]
-
Determine the initial reaction rates by linear regression of the fluorescence signal over time.
-
Normalize the initial rates relative to the "no inhibitor" (100% activity) and "max inhibitor" (0% activity) controls.
-
Calculate the IC50 value by performing a nonlinear regression of the normalized initial rate versus the inhibitor concentration.[14]
Cell-Based Assay for this compound Activity
This protocol is based on a published study investigating the effect of this compound on cellular processes.[5][6]
Cell Lines:
-
MDA-MB-231 (human breast cancer) or C2C12 (mouse myoblast) cells.
Materials:
-
This compound stock solution in DMSO.
-
Complete cell culture medium.
-
Ammonia measurement kit or antibodies for autophagy/mitophagy markers (e.g., LC3B, p62).
Procedure:
-
Plate MDA-MB-231 or C2C12 cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with 50 µM of this compound or a vehicle control (DMSO) for 24 hours.[5][6]
-
For ammonia measurement: Collect the culture medium at specified time points (e.g., every other day). Measure ammonia levels using a commercial kit according to the manufacturer's instructions.[5][6]
-
For autophagy analysis: Lyse the cells and prepare protein extracts. Perform Western blot analysis to assess the levels of autophagy markers like LC3B-II conversion or p62 degradation.
In Vivo Administration of this compound in a Mouse Model
This protocol is adapted from a study on ischemic stroke.[10]
Animal Model:
-
Mice subjected to middle cerebral artery occlusion (MCAO) to model ischemic stroke.
Materials:
-
This compound formulated for in vivo use.
-
Vehicle solution (control).
-
Stereotaxic apparatus for lateral ventricular injection.
Procedure:
-
Following the induction of MCAO, randomly assign mice to treatment or vehicle groups.
-
Administer this compound (e.g., at a dose of 2 mg/kg) or vehicle daily for the duration of the study (e.g., 7 days).[10]
-
The administration route is via lateral ventricular injection using a stereotaxic apparatus to ensure direct delivery to the brain.[10]
-
Throughout the treatment period, monitor the animals for neurological outcomes, behavior (e.g., memory, sensorimotor tests), and any signs of toxicity.[10]
-
At the end of the experiment, sacrifice the animals and collect brain tissue for analysis of infarct size and inflammatory markers.[10]
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts related to sirtuin inhibition.
Caption: Inhibition of SIRT5 signaling by this compound.
Caption: General workflow for sirtuin inhibitor screening.
Caption: Classification of sirtuin inhibitors by selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound | Sirtuin | TargetMol [targetmol.com]
- 8. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. The Sirtuin 5 Inhibitor this compound Ameliorates Microglia‑induced Neuroinflammation Following Ischaemic Stroke by Upregulating the Succinylation Level of Annexin-A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SIRT1, 2, and 3 inhibition assay [bio-protocol.org]
Evaluating the Therapeutic Potential of MC3482: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the SIRT5 inhibitor MC3482 with other alternatives, supported by experimental data and detailed methodologies.
This compound is a specific inhibitor of Sirtuin 5 (SIRT5), a NAD+-dependent protein deacylase primarily located in the mitochondria. SIRT5 plays a crucial role in regulating cellular metabolism, particularly through its desuccinylase, demalonylase, and deglutarylase activities. Its dysregulation has been implicated in various diseases, including cancer, making it a promising therapeutic target. This guide evaluates the therapeutic potential of this compound by comparing its performance with other SIRT5 modulators and alternative therapeutic strategies targeting related pathways.
Comparative Analysis of SIRT5 Inhibitors
For a comprehensive comparison, the following table summarizes the reported IC50 values of other notable SIRT5 inhibitors.
| Inhibitor | Target(s) | IC50 Value (SIRT5) | Cell Line/Assay Conditions | Reference(s) |
| This compound | SIRT5 | ~40-42% inhibition at 50 µM | MDA-MB-231 cells (desuccinylation assay) | [1][2] |
| Suramin | SIRT1, SIRT2, SIRT5 | 22 µM | Enzymatic assay | [3] |
| Thiobarbiturate Derivative | SIRT1, SIRT2, SIRT5 | 2.3 µM | Enzymatic assay | [4] |
| Peptide-based inhibitor (39) | SIRT5 | 15.4 nM | Enzymatic assay | [3] |
| Peptide-based inhibitor (32) | SIRT5 | 0.11 µM | Enzymatic assay | [3] |
| Nε-carboxyethyl-thiourea-lysine derivative | SIRT5 | 7.6 ± 1.5 µM | Enzymatic assay | [3] |
Alternative Therapeutic Strategies
Beyond direct SIRT5 inhibition, other therapeutic strategies target pathways influenced by SIRT5. These include activating SIRT5 or inhibiting downstream effectors in metabolic pathways.
| Compound | Mechanism of Action | Effects in Cancer Models | Reference(s) |
| MC3138 | SIRT5 Activator | In pancreatic ductal adenocarcinoma (PDAC) models with low SIRT5 expression, MC3138 inhibited cell proliferation. | [5] |
| CB-839 (Telaglenastat) | Glutaminase (GLS) Inhibitor | As a key enzyme in glutamine metabolism regulated by SIRT5, GLS inhibition by CB-839 has shown anti-tumor effects in various cancer models, including triple-negative breast cancer and lung cancer.[6][7] It is currently in clinical trials. | [6][7] |
Experimental Protocols
To facilitate the replication and validation of findings related to this compound and its alternatives, detailed experimental protocols for key assays are provided below.
SIRT5 Desuccinylation Assay Protocol
This protocol is designed to measure the ability of a compound to inhibit the desuccinylase activity of SIRT5.
Materials:
-
Recombinant human SIRT5 enzyme
-
Succinylated peptide substrate (e.g., from a commercial kit)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (from a commercial kit)
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the succinylated peptide substrate.
-
Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the recombinant SIRT5 enzyme to each well (except the negative control).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developer solution according to the manufacturer's instructions. This step typically involves an enzymatic reaction that generates a fluorescent signal from the desuccinylated substrate.
-
Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for signal development.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
Cell Viability (MTT) Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Multi-well spectrophotometer
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
SIRT5 signaling pathway in cancer metabolism.
Experimental workflow for evaluating this compound.
Conclusion
This compound presents a specific tool for interrogating the function of SIRT5 in cancer biology. Its ability to inhibit the desuccinylase activity of SIRT5 highlights its potential to modulate cancer cell metabolism, particularly pathways dependent on glutamine. The comparative data on other SIRT5 inhibitors suggest that while this compound is specific, there are other compounds with potentially higher potency in enzymatic assays. Alternative strategies, such as SIRT5 activation with MC3138 or inhibition of downstream effectors like GLS with CB-839, offer different therapeutic avenues that warrant further investigation. The provided experimental protocols and workflow diagrams serve as a foundation for researchers to rigorously evaluate and compare the therapeutic potential of this compound in various cancer contexts. Future studies should focus on obtaining comprehensive dose-response data for this compound across a panel of cancer cell lines and validating its efficacy in in vivo models to fully elucidate its therapeutic promise.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT5 Activation and Inorganic Phosphate Binding Reduce Cancer Cell Vitality by Modulating Autophagy/Mitophagy and ROS [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regulators of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of MC3482
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the safe disposal of MC3482, a specific sirtuin5 (SIRT5) inhibitor. Adherence to these procedures is critical to mitigate risks and maintain a safe research environment.
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes exposure and prevents contamination.
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Impervious clothing, such as a lab coat |
| Respiratory Protection | Suitable respirator if ventilation is inadequate |
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1] Always wash hands thoroughly after handling the compound.[1] Avoid eating, drinking, or smoking in areas where this compound is handled or stored.[1]
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be conducted in a manner that prevents environmental release and complies with institutional and regulatory guidelines.
-
Waste Collection :
-
Collect all waste this compound, including any unused or expired material, in a designated and clearly labeled chemical waste container.
-
This includes any solutions containing this compound and materials used for cleaning up spills.
-
-
Container Management :
-
Ensure the waste container is compatible with the chemical and is kept tightly closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.
-
-
Spill Management :
-
In the event of a spill, prevent further leakage and keep the material away from drains and water courses.[1]
-
Absorb the spill with an inert, finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate affected surfaces by scrubbing with alcohol.[1]
-
Collect all contaminated materials, including the absorbent, into the designated chemical waste container.[1]
-
-
Final Disposal :
First Aid Procedures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present.[1] Seek prompt medical attention.[1] |
| Skin Contact | Rinse the affected skin thoroughly with plenty of water.[1] Remove contaminated clothing and seek medical advice.[1] |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water.[1] Do NOT induce vomiting and call a physician immediately.[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
